3,4-Hexanediol

Catalog No.
S1928566
CAS No.
922-17-8
M.F
C6H14O2
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Hexanediol

CAS Number

922-17-8

Product Name

3,4-Hexanediol

IUPAC Name

hexane-3,4-diol

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-3-5(7)6(8)4-2/h5-8H,3-4H2,1-2H3

InChI Key

POFSNPPXJUQANW-UHFFFAOYSA-N

SMILES

CCC(C(CC)O)O

Canonical SMILES

CCC(C(CC)O)O

Property Comparison: meso-3,4-Hexanediol vs. The Enantiomeric Pair

Author: Smolecule Technical Support Team. Date: February 2026

The key difference lies in the physical properties between the meso compound and the pair of chiral enantiomers. The table below summarizes these relationships.

Property meso-3,4-Hexanediol (R,R) & (S,S) Enantiomeric Pair Notes / Basis
Molecular Formula C₆H₁₄O₂ [1] C₆H₁₄O₂ Constitutionally identical [2].
Melting Point 88.1 °C (361.25 K) [1] Information not located in search results The meso diastereomer has a different crystal structure, leading to different melting points vs. chiral forms [3] [4].
Optical Activity Inactive ([α]D = 0°) [2] [3] [4] Equal & opposite rotation (e.g., [α]D = +X° and -X°) The meso form is achiral; enantiomers are optically active [2] [3].
Stereochemistry (R,S) / (S,R) - Identical [2] One (R,R), one (S,S) The meso compound has a plane of symmetry [2] [4].
Relationship A diastereomer of the (R,R) and (S,S) forms [3] The two are enantiomers of each other [3] Diastereomers have different physical properties [3].

Experimental Protocols for Key Analyses

For the key differentiating properties, here are the standard experimental methodologies.

  • Melting Point Determination

    • Protocol: The melting point is determined using a melting point apparatus. A small sample is loaded into a capillary tube and heated at a controlled rate (e.g., 1-2 °C per minute). The temperature range at which the solid melts is recorded. For accurate characterization, the sample must be highly pure [1].
  • Optical Activity Measurement

    • Protocol: Optical rotation is measured using a polarimeter [3]. A solution of the compound is prepared at a known concentration (c) in a suitable solvent and placed in a sample cell of specific path length (l). The angle of rotation (α) of plane-polarized light is measured. The specific rotation [α] is calculated using the formula: [α] = α / (l * c).
    • Expected Outcome: The meso-3,4-hexanediol will show no net rotation ([α]D = 0°). The separate (R,R)- and (S,S)-3,4-hexanediol enantiomers will rotate the light in equal but opposite directions [2] [3].

Stereochemical Relationships and Identification

The property differences originate from the three-dimensional structures of the molecules. The following diagram illustrates the stereochemical relationships between the possible stereoisomers of a molecule with two chiral centers.

stereochemistry Two Chiral Centers Two Chiral Centers A: (R,R) A: (R,R) Two Chiral Centers->A: (R,R) B: (S,S) B: (S,S) Two Chiral Centers->B: (S,S) C: (R,S) C: (R,S) Two Chiral Centers->C: (R,S) D: (S,R) D: (S,R) Two Chiral Centers->D: (S,R) A: (R,R)->B: (S,S) Enantiomers C: (R,S)->D: (S,R) Superimposable Meso Compound\n(Achiral, Optically Inactive) Meso Compound (Achiral, Optically Inactive) C: (R,S)->Meso Compound\n(Achiral, Optically Inactive) Identical D: (S,R)->Meso Compound\n(Achiral, Optically Inactive) Identical Meso Compound\n(Achiral, Optically Inactive)->A: (R,R) Diastereomers Meso Compound\n(Achiral, Optically Inactive)->B: (S,S) Diastereomers

Flowchart of stereoisomer relationships for two chiral centers.

  • Identifying the Meso Compound: A meso compound must have chiral centers with opposite configurations (R,S) and an internal plane of symmetry [2]. For 3,4-hexanediol, the meso form exists when the two chiral centers have identical substituents arranged in an R,S (or S,R) configuration, creating molecular symmetry that makes the molecule achiral overall [2] [4].
  • Conformational Flexibility: A molecule may not appear symmetric in one drawn conformation. However, rotation around single bonds can often reveal a plane of symmetry, confirming its identity as a meso compound [2].

Information Gaps and Further Research

The search results provided foundational data but lacked comprehensive information you requested.

  • Specific enantiomer data like exact optical rotation values or melting points for (R,R)- and (S,S)-3,4-hexanediol were not located.
  • Specialized experimental data such as NMR chemical shifts, solubility differences, or chromatographic behavior (HPLC) for separating enantiomers were not found.
  • Signaling pathways or biological activity data for these specific compounds was not available in the search results.

To obtain this missing information, I suggest you:

  • Consult specialized chemical databases such as SciFinder or Reaxys, which often contain more detailed physical property data.
  • Search for literature on the enantiomeric resolution of this compound for protocols on separating and analyzing the enantiomers.

References

3,4-Hexanediol chiral centers stereoisomers

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 3,4-Hexanediol

The following table summarizes the core quantitative data for this compound, with a specific focus on the meso stereoisomer.

Property Value / Description Reference / Source
Chemical Name meso-3,4-Hexanediol [1]
IUPAC Name Hexane-3,4-diol [2]
Molecular Formula C₆H₁₄O₂ [2] [1]
Molecular Weight 118.1742 g/mol [1]
CAS Registry Number 22520-39-4 [1]
Melting Point (Tfus) 361.25 K (88.1 °C) [1]
InChI Key POFSNPPXJUQANW-UHFFFAOYSA-N [1]

Stereochemistry and Isomerism

This compound possesses two stereocenters at the 3- and 4-carbon positions. The existence of these two chiral centers gives rise to three stereoisomers: a pair of enantiomers and one meso form.

  • (2R,3R)- and (2S,3S)-2,3-Hexanediol: This is a pair of enantiomers. Although this specific pair is mentioned in the context of a different diol (2,3-hexanediol), it illustrates the typical stereoisomerism for a molecule with two chiral centers [3].
  • *meso*-3,4-Hexanediol: This is the achiral diastereomer. Despite having stereocenters, it possesses an internal plane of symmetry that makes it superimposable on its mirror image. It is a well-characterized specific compound [1].

The diagram below illustrates the logical relationship between the chiral centers and the resulting stereoisomers.

G C1 Molecule with two chiral centers C2 Does it have an internal plane of symmetry? C1->C2 Yes Yes C2->Yes     No No C2->No     Meso meso Form (Achiral Diastereomer) Yes->Meso Enantiomers Enantiomeric Pair (Chiral) No->Enantiomers

Figure 1: Decision logic for determining the stereoisomers of a molecule with two chiral centers, such as this compound.

Analytical Protocol: Separation and Absolute Configuration

A highly effective analytical strategy involves converting a chiral analyte into diastereomers for separation and subsequent configurational analysis. The workflow below, adapted from methods used for similar aliphatic alcohols, can be applied to this compound [4].

Workflow Overview

The core process involves derivatization, separation, and configuration analysis as outlined below.

G Step1 1. Derivatization C Diastereomeric Esters Step1->C Step2 2. HPLC Separation D HPLC on Silica Gel Step2->D Step3 3. Configuration Analysis F1 X-Ray Crystallography (ORTEP Drawing) Step3->F1 F2 ¹H-NMR Analysis (Diamagnetic Anisotropy) Step3->F2 A Racemic this compound A->Step1 B Chiral Derivatizing Agent (e.g., MαNP acid) B->Step1 C->Step2 E Separated Diastereomers (Fractions 3a & 3b) D->E E->Step3 G Enantiopure this compound with Determined AC F1->G F2->G

Figure 2: An experimental workflow for obtaining enantiopure diols and determining their absolute configuration (AC).

Detailed Experimental Methodologies

1. Derivatization with a Chiral Molecular Tool

  • Objective: Convert the enantiomers of this compound into a pair of diastereomeric esters for separation.
  • Recommended Agent: (S)-(+)-MαNP acid (2-Methoxy-2-(1-naphthyl)propionic acid). This agent is particularly effective for separating diastereomers of aliphatic compounds [4].
  • Protocol:
    • React racemic this compound with (S)-(+)-MαNP acid under standard esterification conditions (e.g., via acyl chloride).
    • The reaction yields a mixture of two diastereomeric (S)-MαNP esters.

2. HPLC Separation of Diastereomers

  • Stationary Phase: Normal-phase silica gel. This is highly effective for resolving MαNP diastereomers [4].
  • Typical Performance: For a similar aliphatic compound (MαNP ester of 4-octanol), a separation factor (α) of 1.25 and a resolution factor (Rs) of 1.03 were achieved with a 40 mg sample load [4]. This indicates a clear and practical separation.

3. Determination of Absolute Configuration Two powerful methods can be used, both relying on the known configuration of the MαNP acid moiety as an internal reference [4].

  • X-Ray Crystallography (Definitive Method)

    • Grow single crystals of the separated MαNP esters.
    • Obtain an Oak Ridge Thermal Ellipsoid Plot (ORTEP) from X-ray diffraction data.
    • Directly read the absolute configuration of the diol moiety from the ORTEP drawing.
  • ¹H-NMR Diamagnetic Anisotropy (Relative Method)

    • The naphthyl group of MαNP acid creates a magnetic anisotropy zone.
    • Record ¹H-NMR spectra of the separated diastereomeric esters.
    • Calculate the chemical shift differences (Δδ) for protons near the chiral center.
    • Apply a sector rule to deduce the spatial orientation of alkyl chains and assign the configuration.

Key Takeaways for Research Applications

  • Power of Derivatization: Covalently bonding the target molecule to a robust chiral agent like MαNP acid enables highly effective separation using standard HPLC silica gel columns, which is more accessible and scalable than specialized chiral HPLC [4].
  • Synergy of Techniques: The combination of HPLC, ¹H-NMR, and X-ray crystallography provides a comprehensive and cross-validated strategy for both preparing enantiopure compounds and unambiguously determining their absolute configuration [4].

References

3,4-Hexanediol NMR spectroscopy characterization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 3,4-Hexanediol

The table below summarizes the key identifiers and physical properties of this compound from the search results.

Property Value / Identifier
CAS Registry Number 922-17-8 [1], 22520-39-4 (for the meso form) [2]
Molecular Formula C₆H₁₄O₂ [2] [1]
Molecular Weight 118.17 g/mol [1]
IUPAC Name hexane-3,4-diol [1]
Melting Point 90.1 - 90.2 °C [1]
Boiling Point 233 - 234 °C [1]

A Guide for NMR Characterization

The search results did not contain a full experimental NMR spectrum for this compound. However, the following workflow, based on general NMR principles and information from the search results, outlines how you can approach its characterization.

Start Start: this compound Sample Step1 1. Predict Chemical Shifts Start->Step1 Step2 2. Acquire NMR Spectra Step1->Step2 Step3 3. Analyze for Stereoisomers Step2->Step3 Step4 4. Report Data Step3->Step4

Predict Chemical Shifts

You can estimate the expected proton chemical shifts (δ) for this compound based on its structure and general NMR principles [3] [4]. The molecule has a plane of symmetry, which simplifies its spectrum.

Proton Group Predicted Chemical Shift (δ in ppm) Multiplicity & Integration
-CH₃ (terminal methyl) ~0.9 ppm Triplet, 6H
-CH₂- (methylene) ~1.3 - 1.5 ppm Complex multiplet, 4H
>CH-OH (methine) ~3.4 - 4.0 ppm Multiplet, 2H
-OH (hydroxyl) ~2.0 - 4.0 ppm (variable) Singlet, 2H
Acquire NMR Spectra

For a full characterization, acquiring both ¹H and ¹³C NMR spectra is highly recommended [4].

  • Sample Preparation: Follow established protocols. Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent like acetone-d₆ or DMSO-d[5].
  • Quantitative NMR (qNMR): For high-precision analysis, you can use qNMR, which is known for an accuracy and precision of about ±1% [4]. This is particularly useful for confirming purity and concentration.
Analyze for Stereoisomers

A key aspect of characterizing this compound is identifying its stereoisomers.

  • Chiral Diols: The search results indicate that chiral forms of this compound can be produced via enzymatic cascades [6].
  • Meso Form: The compound with CAS 22520-39-4 is explicitly identified as the meso form [2]. The meso stereoisomer will have a different and simpler NMR spectrum compared to the chiral enantiomers due to its internal symmetry.

Key Considerations for Researchers

  • Stereochemistry Impact: The stereochemistry of your this compound sample (whether it is the meso form or a chiral isomer) will significantly influence its NMR spectrum and its applicability in synthesizing chiral products like dioxolanes [6].
  • Protocol Standardization: To ensure your NMR data is reproducible and reliable, it is good practice to follow a standardized protocol for parameters such as temperature, concentration, and number of scans [4].

References

3,4-Hexanediol solubility Log P thermodynamic properties

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Physicochemical & Thermodynamic Properties

The data for 3,4-Hexanediol is compiled from computational and experimental sources [1] [2] [3]. You will notice that some values, like the melting point, are reported differently across sources.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Unit Source / Notes
CAS Registry Number 922-17-8 - [2] [3]
Molecular Formula C₆H₁₄O₂ - [2] [3]
Molecular Weight 118.17 g/mol [2] [3]
Melting Point 88.0 ± 0.3 (361.25 ± 0.30 K) °C (K) NIST (via Cheméo) [1]
90.1 - 90.2 °C LookChem [3]
Boiling Point 520.16 (247.01) K (°C) Joback Calculated [1]
199.6 °C LookChem [3]
Flash Point 98.1 °C LookChem [3]
Density 0.958 g/cm³ LookChem [3]
LogP (Log Kow) 0.528 - Crippen Calculated [1]
Vapor Pressure 0.0848 mmHg at 25°C LookChem [3]
Refractive Index 1.4429 (589.3 nm, 20°C) - LookChem [3]

Table 2: Key Thermodynamic Properties

Property Value Unit Source
ΔfG° (Gibbs Free Energy of Formation) -278.88 kJ/mol Joback Calculated [1]
ΔfH°gas (Enthalpy of Formation, gas) -482.19 kJ/mol Joback Calculated [1]
ΔfusH° (Enthalpy of Fusion) 12.43 kJ/mol Joback Calculated [1]
ΔvapH° (Enthalpy of Vaporization) 61.53 kJ/mol Joback Calculated [1]
Critical Temperature (Tc) 683.21 K Joback Calculated [1]
Critical Pressure (Pc) 3935.71 kPa Joback Calculated [1]

Experimental Context & Protocol

While a specific protocol for measuring this compound's solubility is not available, one search result details its use as a tool to dissolve biomolecular condensates. This provides a clear example of its application in a biological experimental context.

The workflow for this specific experiment can be summarized as follows:

G A Prepare Protein Solution (e.g., P-TEFb in buffer) B Induce LLPS (Form Condensates) A->B C Treat with 1,6-Hexanediol B->C D Monitor Dissolution (e.g., via Microscopy) C->D E Assay Functional Impact (e.g., Kinase Activity) D->E

Experimental workflow for using hexanediol to study biomolecular condensates [4]

  • Key Experimental Details: This protocol from research on liquid-liquid phase separation (LLPS) uses 1,6-Hexanediol, a structural variant of this compound. The study highlights a critical consideration: at concentrations commonly used to dissolve condensates (5-10% volume), the compound can directly inhibit enzyme activities like kinases and phosphatases, independent of its effect on phase separation [4]. This underscores the importance of including appropriate controls and carefully interpreting data from such experiments.

Information Gaps and Further Research

The search results reveal a lack of publicly available, detailed methodology for several key areas you might be interested in:

  • Standard Solubility Measurement: Protocols for determining solubility in various solvents.
  • Spectroscopic Characterization: Detailed procedures for NMR or IR analysis.
  • Chromatographic Purity Analysis: Methods for HPLC or GC analysis.

To find this information, I suggest you:

  • Consult Chemical Databases: Search by CAS Number (922-17-8) on platforms like SciFinder-n or Reaxys, which often contain curated experimental procedures from journal articles.
  • Refine Literature Search: Use specific search terms like "this compound synthesis characterization" or "this compound solubility measurement" in scientific literature databases.

References

3,4-Hexanediol safety data sheet GHS hazard statements

Author: Smolecule Technical Support Team. Date: February 2026

GHS Hazard Classification for Acute Oral Toxicity

The table below outlines the GHS categories based on the median lethal dose (LD50) in milligrams per kilogram (mg/kg) body weight [1].

Category Hazard Statement Code Hazard Statement LD50 (mg/kg body weight)
Category I H300 Fatal if swallowed LD50 ≤ 5
Category II H300 Fatal if swallowed 5 < LD50 ≤ 50
Category III H301 Toxic if swallowed 50 < LD50 ≤ 300
Category IV H302 Harmful if swallowed 300 < LD50 ≤ 2000
Category V (May be) H303 May be harmful if swallowed 2000 < LD50 ≤ 5000

Methodologies for Determining Toxicity Data

(Q)SAR Modeling for Toxicity Prediction
  • Objective: To predict toxicological endpoints, such as acute oral LD50, by establishing a quantitative relationship between a chemical's structure and its biological activity [1].
  • Workflow:
    • Data Compilation and Curation: A large inventory of rat acute oral LD50 values for thousands of diverse chemical structures is compiled from reliable sources like the Hazardous Substance Data Bank (HSDB) and Acutoxbase [1].
    • Chemical Standardization: Structures are converted into a standardized "(Q)SAR-ready" format, which involves removing counterions, salts, and duplicates to ensure data integrity [1].
    • Descriptor Calculation: Numerical representations (descriptors) of the chemical structures are computed. These descriptors quantify molecular properties like size, shape, and electronic distribution [1].
    • Model Development: Various statistical and machine-learning algorithms (e.g., regression for continuous LD50 values, classification for GHS categories) are trained on the dataset to build predictive models [1].
    • Validation: Model performance is rigorously tested on an external, blind validation set of chemicals not used in training to demonstrate real-life predictability [1].

The following diagram illustrates the key stages of this process:

workflow Data Data Compilation & Curation Standardize Chemical Standardization Data->Standardize Descriptor Descriptor Calculation Standardize->Descriptor Model Model Development & Training Descriptor->Model Validate External Validation Model->Validate

(Q)SAR Modeling Workflow for predicting chemical toxicity.

Experimental Determination of LD50
  • Objective: To empirically determine the median lethal dose of a chemical through in vivo testing [2].
  • Standard Protocol:
    • Test System: Typically, groups of laboratory rodents (e.g., rats or mice) are used. The test duration is usually 14 days [2].
    • Dosing: The test substance is administered once orally via gavage in a single dose. Different groups of animals receive different doses of the substance [2].
    • Observation: Animals are observed for mortality and signs of toxicity for a specified period, typically 14 days. The number of deaths in each group is recorded [2].
    • Data Analysis: The LD50 value is calculated using statistical methods (e.g., probit analysis) from the mortality data across the different dose levels. The value is expressed as the mass of substance per unit mass of test subject (e.g., mg/kg) [2].

References

Biosynthetic Strategy Using a Polyketide Synthase (PKS) Platform

Author: Smolecule Technical Support Team. Date: February 2026

A groundbreaking approach published in Nature Catalysis in 2025 details a modular biosynthetic platform for producing diverse diols, amino alcohols, and hydroxy acids [1]. This method is highly relevant for synthesizing chiral 1,3-diol structures, which share a similar chemical framework to 3,4-hexanediol.

The core innovation is using engineered terminal thioreductases (TRs) within a PKS system. Unlike natural systems that typically produce carboxylic acids, these TRs perform a two-electron reductive cleavage of the polyketide chain to release an aldehyde as the immediate product [1]. This aldehyde is a key branch point for further modification.

The experimental workflow and logical relationships of this platform are summarized in the diagram below:

G Start Engineered PKS with TR Domain Aldehyde Aldehyde Intermediate Start->Aldehyde NADPH-dependent reductive release ADH Alcohol Dehydrogenase (ADH) Aldehyde->ADH Reduction TA Transaminase (TA) Aldehyde->TA Amination Ox Oxidation Aldehyde->Ox Oxidation Diol Chiral 1,3-Diol ADH->Diol AminoAlcohol Amino Alcohol TA->AminoAlcohol HydroxyAcid Hydroxy Acid Ox->HydroxyAcid

This platform uses a biosynthetic assembly line to produce aldehydes, which are then converted into final products [1].

Key Quantitative Data of the PKS Platform [1]:

Platform Feature Performance/Characteristic
Host Organism Streptomyces albus
TR Cofactor NADPH-dependent
Key Intermediate Aldehyde
Product Scope 9 different 1,3-diols, 6 amino alcohols, and at least 2 hydroxy acids
Branching Control Achieved by swapping acyltransferase domains to use malonyl-/methylmalonyl-/ethylmalonyl-CoA extender units

Microbial Synthesis of Branched-Chain β,γ-Diols

Another 2025 study describes a metabolic engineering approach in E. coli for producing branched-chain β,γ-diols from amino acids [2]. This pathway is an excellent example of creating chiral diol scaffolds from renewable feedstocks.

The pathway leverages acetohydroxyacid synthase (AHAS), a ThDP-dependent enzyme, to catalyze a key carbon-carbon bond formation between a branched-chain aldehyde and pyruvate [2]. The resulting α-hydroxyketone is then reduced to form the final diol.

The workflow for this microbial synthesis is as follows:

G BCAA Branched-Chain Amino Acid (BCAA) Ald Branched-Chain Aldehyde BCAA->Ald AHAS AHAS (e.g., Ilv2c) Ald->AHAS Pyruvate Pyruvate Pyruvate->AHAS AKR α-Hydroxyketone (Acetoin Analog) AHAS->AKR Carboligation Red Reductase (AKR/sADH) AKR->Red Diol Branched-Chain β,γ-Diol Red->Diol Reduction

This pathway uses a recursive carboligation cycle to produce diols from branched-chain aldehydes [2].

Key Quantitative Data of the Microbial Synthesis [2]:

Parameter Result
Key Enzyme Truncated AHAS from S. cerevisiae (Ilv2c)
Model Substrate Isobutyraldehyde
Primary Product 4-Methylpentane-2,3-diol (4-M-PDO)
Shake Flask Titer 74.1 mM (4-M-PDO)
Fed-Batch Titer 129.8 mM (15.3 g/L) of 4-M-PDO
Yield from Glucose ~72% of theoretical maximum

Analytical Techniques for Chiral Verification

Determining the absolute configuration of synthesized chiral diols is crucial. While traditional computational methods like Time-Dependent Density Functional Theory (TDDFT) for predicting Electronic Circular Dichroism (ECD) spectra are accurate but slow, a 2024 study presents a machine learning model, ECDFormer, that dramatically speeds up this process [3] [4].

  • Principle: ECDFormer predicts key properties of ECD spectra (peak number, position, and sign of Cotton effects) rather than the full spectrum, reducing prediction time from hours to about 1.5 seconds per molecule [4].
  • Dataset: The model was trained on the Chiral Molecular CD Spectra Dataset (CMCDS), containing over 22,000 calculated ECD spectra [4].
  • Application: This tool can be integrated into the workflow for rapid chiral assignment of synthesized compounds like this compound [3].

Key Considerations for Your Research

Based on current research, here are the critical factors for working with chiral diols like this compound:

  • Stereocontrol is Paramount: The value of the diol is in its specific 3D configuration. The PKS platform excels here, as the stereochemistry is programmed into the enzymatic assembly line [1].
  • Aldehydes are Key Intermediates: Both advanced strategies highlight aldehyde intermediates. In biosynthesis, it's the product of the PKS-TR [1]; in the E. coli platform, it's the substrate for the AHAS-mediated carboligation [2].
  • Choice of Host and Pathway: The PKS platform in Streptomyces is powerful for complex programming but can be technically challenging [1]. The E. coli AHAS pathway might be easier to implement for those familiar with standard metabolic engineering [2].

References

3,4-Hexanediol phase separation properties biomolecular condensates

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on 1,6-Hexanediol

The following table consolidates key findings on how 1,6-HD affects biomolecular condensates, based on in vitro studies:

Aspect Quantitative/Mechanistic Findings Experimental Context
Mechanism of Action Acts as a solvation agent that expands polypeptide chains, inhibiting weak, multivalent hydrophobic interactions that drive phase separation [1] [2]. Analysis of the effect of 1,6-HD on several disease- and stress-related proteins [1].
Effect on Transcription Strongly suppresses RNA Polymerase II occupancy on chromatin and increases histone H3 density genome-wide, leading to a concomitant loss of transcription [3]. Study in budding yeast; note that the isomer 2,5-hexanediol had a similar effect, suggesting caution in interpreting results [3].
Utility in Characterization Used as a known disruptive condition to validate a condensate quantification tool ("PhaseMetrics"), which detected expected changes in condensate properties upon 1,6-HD treatment [4]. Validation of a semi-automated image analysis pipeline for quantifying condensate particles in vitro and in cells [4].

Experimental Protocol for Assessing Condensate Modulators

The 2025 study by Kapoor et al. details a generic strategy to quantify collective interactions and the effect of modulators. The core of the method involves tracking the dilute phase concentration of a component to extract key physical descriptors [1] [2].

The workflow for such an experiment can be summarized as follows:

G A Perform Heterotypic Line Scans B Measure Dilute Phase Concentration A->B At two different constant concentrations of component A C Calculate Gradients B->C From saturation conc. and response slope D Quantify Energetics C->D Using K and P

To execute this strategy in the context of testing a small molecule like 1,6-HD [1] [2]:

  • System Setup: Use a phase-separating system (e.g., the intrinsically disordered protein FUS). Component A is the protein, and Component B could be the modulator (1,6-HD) or another co-solute like salt.
  • Dilute Phase Measurement: Conduct a series of experiments where the total concentration of the protein (c_tot^A) is held constant, while the concentration of 1,6-HD (c_tot^B) is varied. For each condition, measure the concentration of the protein remaining in the dilute phase (c_dil^A). This is called a "heterotypic line scan." Repeat this at a second, different fixed concentration of the protein.
  • Data Analysis:
    • From the plot of c_dil^A vs. c_tot^B, identify the saturation concentration (c_sat^B), which is the point where phase separation begins and the dilute phase concentration starts to drop.
    • Calculate the phase boundary gradient (P), which describes how the saturation concentration of B changes with the total concentration of A: P = Δc_tot^A / Δc_sat^B.
    • Determine the dilute phase response gradient (R_AB), which is the initial slope of the decrease in c_dil^A as c_tot^B is reduced below saturation.
    • Compute the reduced tie line gradient (K), which informs about the partitioning of the modulator: K = (R_AB * P) / (R_AB - P).
  • Interpretation: A negative K value suggests the modulator (1,6-HD) is excluded from the dense phase. The dominance (D) of the protein component can be calculated from K and P (D = K/(K-P)), giving the relative energetic contribution of the protein to phase separation. By comparing these parameters with and without the modulator, you can quantify how 1,6-HD alters the energetics of the process.

Navigating the Information Gap on 3,4-Hexanediol

The absence of data on this compound in the current literature is a significant finding. This gap highlights an opportunity for primary research. To proceed, you could:

  • Use the Provided Framework: The experimental protocol above is a state-of-the-art method and can be directly applied to characterize the effects of this compound in comparison to 1,6-HD.
  • Explore Structural Activity Relationships (SAR): Since the position of hydroxyl groups is critical, you could hypothesize that this compound might have intermediate or distinct efficacy compared to the 1,6- and 2,5- isomers [3]. Systematic testing of a series of isomers could yield a valuable SAR.
  • Consult Specialized Databases: You may need to search specialized chemical or pharmaceutical databases for any proprietary or pre-clinical data on this specific isomer.

References

Application Notes: Biocatalytic Synthesis of 3,4-Hexanediol in CPME

Author: Smolecule Technical Support Team. Date: February 2026

Introduction This document provides a detailed protocol for the stereoselective synthesis of 3,4-hexanediol from propanal using a two-step enzymatic cascade in cyclopentyl methyl ether (CPME). This method demonstrates a successful chemoenzymatic cascade in a purely organic environment, eliminating the need for solvent changes and complex intermediate processing, which is a common hurdle in hybrid catalysis [1]. CPME is an excellent solvent choice due to its green credentials, including high hydrophobicity, low peroxide formation, and potential biobased origin [1] [2] [3].

Materials

  • Solvent: Cyclopentyl methyl ether (CPME) [1].
  • Substrate: Propanal [1].
  • Biocatalysts: Lyophilized whole cells (LWC) containing:
    • Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL): For the C-C bond formation (carboligation).
    • Alcohol dehydrogenase from Lactobacillus brevis (LbADH): For the reduction step [1].
  • Cofactors: Co-factors are contained within the lyophilized whole cells, making the process more cost-effective [1].
  • Buffer: Highly concentrated aqueous buffer (e.g., 1 M Potassium Phosphate buffer, pH 7.0) for creating the micro-aqueous environment [1].
  • Equipment: Standard laboratory glassware, orbital shaker, centrifuge, and analytical equipment (GC-MS, Chiral HPLC).

Experimental Protocol

Step 1: Preparation of the Micro-Aqueous Reaction System (MARS)

  • In a suitable reaction vessel, add the lyophilized whole cell catalysts (PfBAL and LbADH).
  • Add CPME as the primary solvent.
  • Introduce a small amount of concentrated aqueous buffer (1 M, pH 7.0) to the mixture. The recommended ratio is 1 μL of buffer per mg of lyophilized whole cells [1]. This provides the necessary hydration shell for enzyme activity without forming a separate aqueous phase.

Step 2: Enzymatic Cascade Reaction

  • Add the substrate, propanal, to the reaction vessel.
  • Seal the vessel and incubate with agitation (e.g., in an orbital shaker at 200-300 rpm) at 30°C.
  • Monitor the reaction progress by analyzing aliquots taken at regular intervals using GC-MS or chiral HPLC.
  • The reaction proceeds via the cascade shown in the diagram below, where PfBAL catalyzes the carboligation of two propanal molecules to form a hydroxyketone intermediate, which is subsequently reduced by LbADH to the chiral diol, (3R,4R)-3,4-hexanediol [1].

The following diagram illustrates the two-step enzymatic cascade for the synthesis of this compound from propanal.

G Propanal1 Propanal PfBAL Enzyme: PfBAL Propanal1->PfBAL Propanal2 Propanal Propanal2->PfBAL Hydroxyketone 2-Hydroxy-3-hexanone LbADH Enzyme: LbADH Hydroxyketone->LbADH Hexanediol (3R,4R)-3,4-Hexanediol PfBAL->Hydroxyketone LbADH->Hexanediol

Step 3: Downstream Processing

  • Upon reaction completion, separate the catalyst by centrifugation.
  • Recover the product-containing CPME supernatant.
  • The chiral this compound can be further purified using standard techniques like evaporation or chromatography.
  • The CPME solvent can be recovered and recycled by distillation due to its high boiling point (106°C) and low water solubility, contributing to process sustainability [1] [2].

Key Data and Metrics

The table below summarizes the optimized reaction components and conditions for the synthesis.

Table 1: Reaction Setup and Conditions for this compound Synthesis

Parameter Specification Rationale & Notes
Primary Solvent Cyclopentyl methyl ether (CPME) "Green" solvent; hydrophobic, low peroxide formation, suitable for both bio- and chemocatalysis [1] [2].
Reaction System Micro-aqueous reaction system (MARS) Monophasic organic system with minimal buffer absorbed by lyophilized cells [1].
Buffer Addition 1 µL / mg Lyophilized Cells Maintains enzyme hydration shell without forming a separate aqueous phase [1].
Key Enzyme 1 Benzaldehyde lyase (PfBAL) Catalyzes C-C bond formation (carboligation of propanal) [1].
Key Enzyme 2 Alcohol dehydrogenase (LbADH) Reduces hydroxyketone intermediate to chiral diol [1].
Catalyst Form Lyophilized Whole Cells (LWC) Cost-effective (~90% cheaper than purified enzymes) and contains inherent cofactors [1].
Typical Temperature 30°C Standard temperature for enzymatic activity [1].

Troubleshooting and Optimization Tips

  • Low Conversion: Ensure the lyophilized cells are of high quality and have not been inactivated by moisture. Check the activity of individual enzymes in CPME.
  • Solvent Selection: CPME was identified as a superior solvent compared to MTBE or 2-MeTHF for this specific cascade, balancing enzyme activity and stability [1].
  • Product Inhibition: For reactions involving subsequent chemical steps, such as the conversion of the diol to a dioxolane, the entire sequence can be performed in the same batch of CPME, avoiding workup and solvent exchange [1].

References

Comprehensive Application Notes and Protocols: Downstream Processing of 3,4-Hexanediol to Dioxolanes for Pharmaceutical and Industrial Applications

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

The synthesis of chiral dioxolanes from diols such as 3,4-hexanediol represents an important strategic pathway in sustainable chemical production, particularly for pharmaceutical intermediates and bio-hybrid chemicals. Dioxolanes are cyclic acetals with significant industrial utility as bio-based solvents, monomers for polymer synthesis, and components in bio-hybrid fuels that demonstrate reduced soot and particle emissions in combustion engines [1] [2]. Traditional approaches to dioxolane production often rely on petrochemical feedstocks and face challenges in stereochemical control, making the development of sustainable, stereoselective routes from potentially bio-based precursors an important research direction.

The integration of bio- and chemocatalysis presents a powerful solution for accessing complex chiral molecules, though incompatibilities between these systems have historically limited their application. Most enzymes perform optimally in aqueous buffers, while many molecular chemical catalysts are sensitive to water or require organic solvents. This methodological divide often necessitates complex intermediate processing and solvent switching, reducing overall efficiency and increasing environmental impact [1]. The protocol described in these Application Notes addresses this fundamental challenge by demonstrating that a complete chemoenzymatic cascade can be performed in a unified organic reaction environment using the potentially bio-based solvent cyclopentyl methyl ether (CPME), eliminating the need for solvent changes and simplifying downstream processing [1].

Experimental Design and Workflow Overview

Research Objective and Strategic Approach

This research establishes an integrated chemoenzymatic pathway for converting aliphatic aldehydes to stereodefined dioxolanes via chiral diol intermediates. The strategy employs a two-step enzymatic cascade catalyzed by lyophilized whole cells in a micro-aqueous reaction system (MARS), followed by a ruthenium-catalyzed chemical conversion to dioxolanes, all performed in CPME without solvent switching [1]. This approach provides several advantages: it maintains enzyme activity through preserved hydration shells while enabling compatibility with chemical catalysts that operate effectively in organic media; it reduces wastewater generation and simplifies downstream processing; and it utilizes renewable raw materials including biomass-derived aldehydes, CO₂, and hydrogen [1].

The complete experimental workflow proceeds through two major stages, each detailed in the protocols that follow: (1) Biocatalytic diol synthesis starting from propanal or butanal, wherein a ThDP-dependent enzyme first catalyzes C–C bond formation between two aldehyde molecules, followed by asymmetric reduction using an alcohol dehydrogenase to yield enantiomerically enriched this compound or 4,5-octanediol; and (2) Chemical cyclization to dioxolanes, where the chiral diol reacts with formic acid (itself derivable from CO₂ hydrogenation) through a ruthenium-catalyzed process that incorporates a methylene bridge, forming the cyclic acetal structure with high stereoselectivity [1].

Workflow Visualization

The following diagram illustrates the complete experimental workflow from aldehyde substrates to final dioxolane products:

G Aldehydes Aliphatic Aldehydes (Propanal/Butanal) Step1 Step 1: Enzymatic Cascade • C-C bond formation • Asymmetric reduction Aldehydes->Step1 Diol Chiral Diol (this compound/4,5-Octanediol) Step1->Diol Step2 Step 2: Chemical Conversion • Ru-catalyzed cyclization • Formic acid as C1 source Diol->Step2 Dioxolane Final Dioxolane Product (4S,5S)-dipropyl-1,3-dioxolane Step2->Dioxolane Solvent Unified Solvent System Cyclopentyl Methyl Ether (CPME) Solvent->Step1 Solvent->Step2

Materials and Equipment

Chemical Reagents and Catalysts
  • Substrates: Propanal or butanal (≥98% purity, stored under nitrogen)
  • Enzymes: Lyophilized whole cells containing benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) and alcohol dehydrogenase from Lactobacillus brevis (LbADH) or other suitable oxidoreductases [1]
  • Chemical catalysts: [Ru(triphos)(tmm)] molecular catalyst where triphos = 1,1,1-tris(diphenylphosphinomethyl)ethane and tmm = trimethylene methane [1]
  • Lewis acid co-catalyst: Appropriate selection based on compatibility (detailed in Protocol 2)
  • Solvent: Cyclopentyl methyl ether (CPME, ≥99% purity, stored with molecular sieves) [1]
  • Other reagents: Formic acid (≥95%), High-concentration buffer salts (1 M potassium phosphate buffer, pH 7.0), Ethylene glycol (for acetal formation reference method) [1] [2]
Specialized Equipment
  • Anaerobic workstation for handling oxygen-sensitive catalysts and reactions
  • Temperature-controlled orbital shaker with refrigeration/heating capabilities
  • High-performance liquid chromatography (HPLC) system with chiral columns for stereochemical analysis
  • Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring
  • Nuclear magnetic resonance (NMR) spectrometer for structural confirmation
  • Rotary evaporator with cooling trap for solvent removal
  • Lyophilizer for preparation of whole cell biocatalysts

Protocol 1: Biocatalytic Synthesis of Chiral this compound

Enzyme Screening and Reaction Setup

The biocatalytic cascade begins with screening and identification of suitable enzymes for C–C bond formation and asymmetric reduction. For the carboligation step, test ThDP-dependent enzymes including benzaldehyde lyase from Pseudomonas fluorescens (PfBAL), a variant of pyruvate decarboxylase from Acetobacter pasteurianus (ApPDC E469G), and benzoylformate decarboxylase from Pseudomonas putida (PpBFD) [1]. For the reduction step, evaluate alcohol dehydrogenases from Ralstonia species (RADH), butanediol dehydrogenases from Bacillus licheniformis (BlBDH), and alcohol dehydrogenase from Lactobacillus brevis (LbADH) [1].

Procedure:

  • Prepare the micro-aqueous reaction system by adding 1 μL of high-concentration buffer (1 M potassium phosphate, pH 7.0) per mg of lyophilized whole cells to maintain enzyme hydration [1].
  • Suspend the lyophilized whole cells containing the selected enzymes in CPME to create a final concentration of 50 g/L for each enzyme.
  • Add aldehyde substrate (propanal for this compound synthesis) to achieve an initial concentration of 100 mM in the reaction mixture.
  • Incubate the reaction at 30°C with continuous shaking at 200 rpm in an oxygen-free environment.
  • Monitor reaction progress by GC-MS or HPLC, sampling at 0, 1, 2, 4, 8, 12, and 24 hours.
Optimization and Scale-up Considerations

Based on published optimization studies, the micro-aqueous reaction system with CPME as solvent has demonstrated excellent performance for this enzymatic cascade. The use of lyophilized whole cells rather than purified enzymes provides significant advantages, including approximately 90% reduction in production costs and retention of necessary cofactors such as NADH for oxidoreductases [1]. Previous research has confirmed that the buffer is completely absorbed by the cells, maintaining a monophasic organic system while preserving enzymatic activity [1].

Critical parameters:

  • Enzyme formulation: Lyophilized whole cells provide superior stability in organic media compared to purified enzymes [1]
  • Water activity: Maintain at optimal level through controlled buffer addition (1 μL per mg cells) [1]
  • Temperature: 30°C provides a balance between reaction rate and enzyme stability
  • Substrate concentration: Initial aldehyde concentration of 100 mM minimizes inhibition while providing reasonable product titer

Protocol 2: Chemical Conversion to Dioxolanes Using Formic Acid

Ruthenium-Catalyzed Cyclization Procedure

The chemical transformation of chiral diols to dioxolanes employs a ruthenium molecular catalyst in combination with a Lewis acid to facilitate the conversion using formic acid as a C1 source. This represents a significant improvement over previous methods that required formaldehyde, as formic acid can be obtained via hydrogenation of CO₂, providing a more sustainable pathway [1].

Procedure:

  • In an anaerobic glove box, prepare the catalyst solution by dissolving [Ru(triphos)(tmm)] (0.5 mol%) and an appropriate Lewis acid (5 mol%) in dry CPME.
  • Transfer the chiral diol solution (obtained from Protocol 1, approximately 50 mM in CPME) to a reaction vessel containing the catalyst system.
  • Add formic acid (1.2 equivalents relative to diol) to the reaction mixture.
  • Seal the reaction vessel and heat to 80°C with continuous stirring for 12-24 hours.
  • Monitor reaction completion by GC-MS or TLC, observing the consumption of diol and formation of dioxolane product.
Downstream Processing and Product Isolation

Following complete conversion, the dioxolane product must be isolated and purified:

Workup procedure:

  • Cool the reaction mixture to room temperature and filter through a short silica gel plug to remove catalyst residues.
  • Wash the filter bed with additional CPME (2 × 10 mL) to ensure complete product recovery.
  • Concentrate the combined filtrates under reduced pressure at 40°C using a rotary evaporator.
  • Purify the crude product by flash chromatography using silica gel and a gradient elution of hexane/ethyl acetate (from 9:1 to 4:1 v/v).
  • Analyze product purity and stereochemistry by chiral HPLC and NMR spectroscopy.

Table 1: Comparison of Dioxolane Production Methods

Parameter Traditional Aqueous-Organic Process Unified CPME System
Solvent transitions Multiple required None
Intermediate processing Complex Minimal
Overall yield Moderate (60-80%) High (>99%)
Stereoselectivity Variable High (>99% ee)
Environmental impact Higher (wastewater generation) Lower (reduced waste)

Data Analysis and Interpretation

Results Summary and Performance Metrics

The integrated chemoenzymatic approach demonstrates exceptional efficiency in converting aliphatic aldehydes to stereodefined dioxolanes. When performed according to these protocols, the complete cascade achieves near-quantitative yields (>99%) of the dioxolane product with excellent stereochemical control [1]. The use of a unified solvent system eliminates losses associated with intermediate isolation and solvent switching, contributing to this high overall efficiency.

Table 2: Quantitative Performance Data for Dioxolane Synthesis

Reaction Step Conversion (%) Yield (%) Stereoselectivity Time (h)
Enzymatic C–C bond formation >95 >90 Variable by enzyme 6-12
Asymmetric reduction to diol >99 >95 >99% ee 12-18
Chemical cyclization to dioxolane >99 >99 >99% de 12-24
Overall process >95 >99 >99% ee 30-54
Stereochemical Analysis and Product Characterization

The stereoselectivity of the process is confirmed through comparison with authentic standards prepared via Sharpless asymmetric dihydroxylation or enzymatically synthesized and purified stereoisomers [1]. Key characterization data for the dioxolane products include:

Structural verification:

  • NMR spectroscopy: (^1)H NMR (400 MHz, CDCl₃) characteristic acetal proton signals between 4.8-5.2 ppm
  • Chiral HPLC: Confirmation of enantiomeric purity using chiral stationary phases (typically >99% ee)
  • Mass spectrometry: Molecular ion confirmation and fragmentation pattern consistent with dioxolane structure
  • Optical rotation: Specific rotation measurements correlate with literature values for known stereoisomers

Applications and Future Directions

The dioxolanes produced through this methodology have significant potential applications across multiple industries. In the pharmaceutical sector, chiral dioxolanes serve as valuable intermediates for drug synthesis and as protective groups for carbonyl functionalities [2]. The fuel industry is investigating these compounds as bio-hybrid fuel components due to their favorable combustion properties, including higher oxygen content that reduces soot and particle emissions while maintaining promising laminar burning velocities and energy densities [1]. Additionally, dioxolanes find use as bio-based solvents and as monomers for ring-opening polymerization in the production of biodegradable plastics [1] [2].

Future methodological developments may focus on expanding the substrate scope to include a wider range of aliphatic aldehydes, optimizing the enzyme stability and reusability through immobilization techniques, and further integrating the process with renewable energy sources for truly sustainable production. The combination of biomass-derived substrates, CO₂ utilization, and hydrogen from renewable sources positions this methodology as an important example of bio-hybrid chemical synthesis that aligns with green chemistry principles [1].

References

Comprehensive Application Notes and Protocols: 3,4-Hexanediol Scaffold Hydrogels for Regenerative Medicine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hydrogel Technology and 3,4-Hexanediol Crosslinking

Hydrogels represent a fundamental class of biomaterials in regenerative medicine due to their unique ability to mimic the natural extracellular matrix (ECM) of human tissues. These three-dimensional, hydrophilic polymer networks can absorb and retain significant amounts of water or biological fluids while maintaining their structural integrity, creating an optimal microenvironment for cell growth, proliferation, and differentiation [1] [2]. The exceptional biocompatibility and highly tunable physical, chemical, and mechanical properties of hydrogels have positioned them as premier scaffolding materials for tissue engineering applications ranging from skin wound healing to osteochondral repair [1] [3].

The crosslinking chemistry employed in hydrogel synthesis directly determines its functional characteristics, including mechanical robustness, degradation profile, and cellular interaction capabilities. Among various crosslinking agents, this compound has emerged as a particularly versatile compound that facilitates the formation of hydrogels with tailored properties for specific regenerative applications. This diol functionality enables flexible crosslinking through various chemical mechanisms, allowing researchers to precisely control hydrogel architecture and performance [4]. The application of this compound crosslinked hydrogels in regenerative medicine represents an innovative approach to creating bioactive scaffolds that can support the complex processes of tissue repair and regeneration while providing appropriate mechanical support matching native tissues [1] [5].

Table 1: Comparison of Natural and Synthetic Hydrogel Components for Regenerative Medicine

Polymer Type Examples Advantages Limitations Tissue Applications
Natural Hydrogels Collagen, Hyaluronic Acid, Fibrin, Chitosan, Alginate Innate biocompatibility, inherent bioactivity, natural degradation products Batch-to-batch variation, limited mechanical strength, rapid degradation Skin, cartilage, nerve, cardiac [6] [5] [3]
Synthetic Hydrogels PEG, PVA, PAA, PHEMA Highly tunable properties, consistent production, controlled degradation Lack of bioactive sites, potential toxicity of crosslinkers Bone, cartilage, drug delivery [3] [7]
Hybrid Hydrogels GelMA, HA-MA, chitosan-PEG Customizable bioactivity, adjustable mechanical properties, controlled degradation Complex synthesis, potential immunogenicity Bone, cartilage, muscle, cardiac [8] [3]

Synthesis and Fabrication Protocols

Chemical Crosslinking Methods

The formation of covalently crosslinked hydrogels using this compound involves creating permanent junctions between polymer chains that provide exceptional mechanical stability and structural integrity. For synthetic polymers like poly(ethylene glycol) (PEG) or poly(vinyl alcohol) (PVA), this compound can be incorporated as a crosslinking agent in free radical polymerization reactions. The standard protocol begins with preparing a precursor solution containing the hydrophilic monomer (e.g., PEG-diacrylate at 10-20% w/v concentration) and this compound (5-15 mol% relative to monomer) in phosphate-buffered saline (PBS) or deionized water. The crosslinking reaction is initiated using ammonium persulfate (APS, 1-2% w/v) and tetramethylethylenediamine (TEMED, 0.1-0.5% v/v) as a redox initiation system [4] [2]. The solution is rapidly mixed and transferred to mold assemblies, followed by incubation at 37°C for 30-60 minutes to complete the crosslinking process. The resulting hydrogels should be thoroughly rinsed with sterile PBS to remove unreacted components before cellular studies.

For natural polymer systems such as hyaluronic acid or chitosan, this compound can be employed in condensation reactions with complementary functional groups. In hyaluronic acid-based systems, the polymer must first be modified with carboxylic acid or amine groups to enhance reactivity with the diol functionality. A representative protocol involves dissolving adipic dihydrazide-modified HA (HA-ADH) and aldehyde-modified HA (OHA) in PBS at concentrations of 2-5% w/v, followed by the addition of this compound (10-20 mol% relative to HA repeating units). The mixture is vortexed thoroughly and allowed to crosslink at room temperature for 2-24 hours, depending on the desired mechanical properties [9]. The gelation time can be monitored rheologically by observing the crossover point of storage (G') and loss (G") moduli.

Physical Crosslinking Approaches

Ionotropic gelation provides an alternative crosslinking method that avoids potential toxicity associated with chemical crosslinkers. For polysaccharides like alginate or chitosan, this compound can be incorporated into the polymer backbone to enhance hydrophobic interactions and chain entanglements. A standard protocol involves dissolving sodium alginate (1-3% w/v) and this compound-modified polymer (0.5-2% w/v) in distilled water, followed by dropwise addition to a calcium chloride solution (50-100 mM) under gentle stirring. The resulting hydrogel beads are cured in the ionic crosslinking solution for 30 minutes, washed with PBS, and stored in isotonic solution before use [4]. This method is particularly suitable for cell encapsulation applications as it proceeds under mild physiological conditions without toxic byproducts.

Table 2: Crosslinking Methods for this compound-Containing Hydrogels

Crosslinking Method Mechanism Gelation Time Storage Modulus Range Optimal Applications
Free Radical Polymerization Covalent bonding via radical intermediates 5-30 minutes 10-50 kPa Bone tissue engineering, high-load bearing applications [4] [2]
Schiff Base Formation Reversible imine bond formation between amines and aldehydes 20 seconds to 2 hours 0.5-5 kPa Injectable formulations, drug delivery systems [9]
Ionotropic Gelation Divalent cation-mediated ionic crosslinking 10-60 minutes 1-10 kPa Cell encapsulation, soft tissue regeneration [4]
Thermal Gelation Polymer chain entanglement and hydrogen bonding at specific temperatures 5-30 minutes (temperature-dependent) 0.1-2 kPa Bioprinting, in situ gelation [2] [7]
Injectable Hydrogel Formulation Protocol

Injectable hydrogels represent a particularly promising format for minimally invasive implantation procedures in regenerative medicine. To create an injectable version of this compound-crosslinked hydrogels, follow this standardized protocol:

  • Step 1: Prepare a sterile solution of oxidized hyaluronic acid (OHA, 2% w/v) in PBS, containing this compound (5% mol ratio to HA disaccharide units).
  • Step 2: Prepare a separate sterile solution of adipic dihydrazide-modified HA (HA-ADH, 2% w/v) in PBS.
  • Step 3: For cell encapsulation, gently mix the cell suspension (1-5×10^6 cells/mL) with the HA-ADH solution immediately before use.
  • Step 4: Combine the OHA/3,4-hexanediol and HA-ADH/cell solutions through a dual-barrel syringe system with a static mixer attachment.
  • Step 5: Inject the mixture directly into the target tissue site, where gelation occurs within 2-5 minutes via Schiff base formation [9] [10].

This in situ crosslinking approach allows the hydrogel to conform perfectly to irregular defect shapes and promotes seamless integration with surrounding tissues. The incorporation of this compound enhances the mechanical properties and stability of the resulting hydrogel without compromising its injectability.

Characterization and Analysis Methods

Mechanical Property Assessment

The mechanical characteristics of hydrogels are critical determinants of their performance in regenerative applications, as mismatched mechanical properties can lead to improper cell differentiation or implant failure. For comprehensive mechanical characterization of this compound-crosslinked hydrogels, both compression and tensile testing should be performed using a universal testing system equipped with an appropriate load cell (typically 5-50N depending on hydrogel stiffness) [1] [8].

For compression testing, prepare cylindrical hydrogel samples (8mm diameter × 5mm height) and subject them to unconfined compression at a constant strain rate of 1% per minute until reaching 60% strain or mechanical failure. The compressive modulus should be calculated from the linear region of the stress-strain curve (typically between 10-20% strain). For tensile testing, prepare dog-bone shaped samples (20mm gauge length, 4mm width) and stretch at a constant rate of 10mm/min until failure. The elastic modulus is determined from the initial linear portion of the stress-strain curve, while ultimate tensile strength and elongation at break provide additional important parameters [1] [8].

Rheological analysis offers valuable insights into the viscoelastic properties and gelation kinetics. Perform oscillatory frequency sweeps (0.1-10 Hz) at a constant strain (1%, within the linear viscoelastic region) to determine storage modulus (G') and loss modulus (G"). The gelation time can be identified as the point where G' surpasses G" during time sweep measurements at a constant frequency (1 Hz) and temperature (37°C). For this compound-crosslinked hydrogels targeting cartilage applications, storage moduli in the range of 10-20 kPa are desirable to match native tissue mechanical properties [1] [8].

Microstructural Characterization

The internal architecture of hydrogels directly influences nutrient diffusion, cell migration, and tissue formation. Scanning electron microscopy (SEM) provides high-resolution visualization of hydrogel microstructure, but requires careful sample preparation to prevent architectural collapse. For optimal SEM imaging, fix hydrogel samples in glutaraldehyde (2.5% in PBS) for 2 hours, followed by progressive dehydration in ethanol series (30%, 50%, 70%, 90%, 100% - 15 minutes each). Critical point drying is recommended to preserve the native microstructure before sputter-coating with gold/palladium [8]. Analyze the resulting micrographs using image analysis software (e.g., ImageJ) to determine average pore size, porosity, and pore size distribution.

Micro-computed tomography (μCT) provides an alternative, non-destructive method for 3D architectural analysis without requiring dehydration. Scan hydrated hydrogels at appropriate resolution (1-10μm voxel size depending on pore dimensions) and use reconstruction software to generate 3D models of the pore network. This technique allows for accurate quantification of interconnectivity and porosity while maintaining the hydrogel in its hydrated state [8]. For most tissue engineering applications, pore sizes in the range of 100-300μm with high interconnectivity are optimal for cell infiltration and vascularization.

Swelling and Degradation Profiling

The hydration capacity and degradation kinetics of hydrogels significantly impact their performance in biological environments. To determine equilibrium swelling ratio, weigh dry hydrogel samples (Wd), then immerse in PBS (pH 7.4) at 37°C. After 24 hours (or when equilibrium is reached), remove samples, gently blot to remove surface water, and weigh again (Ws). Calculate mass swelling ratio as Qm = (Ws - Wd)/Wd, and volume swelling ratio as Qv = Qm × (ρ2/ρ1), where ρ2 and ρ1 are the densities of the polymer and solvent, respectively [3].

For degradation studies, prepare pre-weighed hydrogel samples (Wi) and incubate in PBS or appropriate enzyme solution (e.g., collagenase for collagen-based hydrogels, hyaluronidase for HA-based systems) at 37°C. At predetermined time points, remove samples, dry thoroughly, and reweigh (Wd). Calculate remaining mass percentage as (Wd/Wi) × 100%. Monitor changes in mechanical properties throughout degradation by periodically testing samples from parallel groups [3]. The incorporation of this compound typically extends degradation time due to enhanced crosslinking density, allowing better matching of degradation rate to tissue regeneration kinetics.

HydrogelCharacterization Hydrogel Characterization Hydrogel Characterization Mechanical Analysis Mechanical Analysis Hydrogel Characterization->Mechanical Analysis Microstructural Analysis Microstructural Analysis Hydrogel Characterization->Microstructural Analysis Swelling & Degradation Swelling & Degradation Hydrogel Characterization->Swelling & Degradation Compression Testing Compression Testing Mechanical Analysis->Compression Testing Tensile Testing Tensile Testing Mechanical Analysis->Tensile Testing Rheological Analysis Rheological Analysis Mechanical Analysis->Rheological Analysis SEM Imaging SEM Imaging Microstructural Analysis->SEM Imaging Micro-CT Micro-CT Microstructural Analysis->Micro-CT Porosity Measurement Porosity Measurement Microstructural Analysis->Porosity Measurement Swelling Kinetics Swelling Kinetics Swelling & Degradation->Swelling Kinetics Degradation Profiling Degradation Profiling Swelling & Degradation->Degradation Profiling Mass Transport Mass Transport Swelling & Degradation->Mass Transport Elastic Modulus Elastic Modulus Compression Testing->Elastic Modulus Ultimate Strength Ultimate Strength Tensile Testing->Ultimate Strength Gelation Time Gelation Time Rheological Analysis->Gelation Time Pore Size Distribution Pore Size Distribution SEM Imaging->Pore Size Distribution 3D Architecture 3D Architecture Micro-CT->3D Architecture Interconnectivity Interconnectivity Porosity Measurement->Interconnectivity Equilibrium Ratio Equilibrium Ratio Swelling Kinetics->Equilibrium Ratio Mass Loss Rate Mass Loss Rate Degradation Profiling->Mass Loss Rate Diffusion Coefficients Diffusion Coefficients Mass Transport->Diffusion Coefficients

Figure 1: Comprehensive Hydrogel Characterization Workflow - This diagram illustrates the multi-faceted approach required to fully characterize this compound-crosslinked hydrogels, encompassing mechanical, microstructural, and swelling/degradation analyses.

Tissue-Specific Formulations and Applications

Skin Regeneration Protocols

For skin tissue engineering, hydrogels must provide a moist wound environment, appropriate mechanical support, and bioactive cues for epithelialization and angiogenesis. A specialized formulation for full-thickness wound repair incorporates this compound-crosslinked gelatin-methacryloyl (GelMA) with enhanced mechanical properties and tunable degradation. Prepare the hydrogel precursor by dissolving GelMA (10% w/v) and this compound (5 mol% relative to methacrylate groups) in PBS containing the photoinitiator LAP (0.25% w/v). Add keratinocytes (1×10^6 cells/mL) and fibroblasts (5×10^5 cells/mL) to the solution, then crosslink via UV exposure (365nm, 5-10 mW/cm²) for 60 seconds [1] [5]. This creates a bilayered skin construct with mechanical properties (elastic modulus 4.6-20 MPa) matching native skin, supporting both epidermal and dermal regeneration [1].

For diabetic wound healing, incorporate angiogenic factors (VEGF, 50-100 ng/mL) and antimicrobial agents (silver nanoparticles, 0.01% w/v) into the hydrogel matrix to address pathological aspects of impaired healing. The controlled release profile achieved through this compound crosslinking maintains therapeutic drug levels for 7-14 days, significantly enhancing healing rates in preclinical models [5].

Cartilage Repair Formulations

Articular cartilage regeneration requires hydrogels with exceptional compressive properties, low friction coefficients, and support for chondrogenic differentiation. A specialized protocol for osteochondral defect repair utilizes a dual-crosslinked hyaluronic acid system incorporating this compound. Prepare the hydrogel precursor by mixing OHA (3% w/v), HA-ADH (3% w/v), and this compound (10 mol% relative to HA disaccharide units) in PBS. For cell-laden constructs, suspend human mesenchymal stem cells (hMSCs, 2×10^7 cells/mL) in the HA-ADH solution before mixing [9] [10]. The initial Schiff base crosslinking occurs within 2 minutes, followed by secondary crosslinking through this compound to enhance mechanical properties.

To promote chondrogenic differentiation, supplement the culture medium with TGF-β3 (10 ng/mL) for 21-28 days. The optimal compressive modulus for cartilage applications ranges from 10-20 kPa, matching native tissue properties [1] [10]. For enhanced lubrication in articular applications, incorporate 0.5-1% w/v graphene oxide or other reinforcement nanoparticles to reduce the coefficient of friction to levels comparable with natural cartilage (0.001-0.03) [9].

Bone Tissue Engineering Protocols

Bone regeneration demands hydrogels with significantly higher mechanical strength and osteoconductive properties. A recommended formulation combines this compound-crosslinked alginate with nano-hydroxyapatite (nHA) to create a composite material with bone-like mechanical and chemical properties. Prepare the hydrogel precursor by dissolving sodium alginate (4% w/v), nHA (2% w/v), and this compound (15 mol% relative to alginate monomer units) in PBS. Add osteoprogenitor cells (hMSCs, 5×10^6 cells/mL) and crosslink using calcium sulfate (50 mM) as an ionic crosslinker, with additional covalent crosslinking provided by this compound [1] [3].

For critical-sized defect repair, the composite hydrogel should demonstrate a compressive modulus of 100-500 kPa to provide sufficient mechanical support during the healing process [1]. Incorporate osteogenic factors such as BMP-2 (100-200 ng/mL) and β-glycerophosphate (10 mM) to promote mineralization and bone matrix deposition. The degradation profile should be tuned to maintain structural integrity for 4-8 weeks, allowing sufficient time for new bone formation and integration with host tissue.

Table 3: Tissue-Specific Formulation Parameters for this compound-Crosslinked Hydrogels

Tissue Application Polymer System This compound Concentration Target Mechanical Properties Key Bioactive Components
Skin Regeneration Gelatin-MA, Chitosan 5-10 mol% Elastic modulus: 4.6-20 MPa Keratinocytes, fibroblasts, VEGF, antimicrobials [1] [5]
Cartilage Repair Hyaluronic Acid, Collagen type II 10-15 mol% Compressive modulus: 10-20 kPa, Storage modulus: 0.6-1.7 kPa hMSCs, TGF-β3, chondroitin sulfate [1] [9] [10]
Bone Regeneration Alginate-nHA, PEG 15-20 mol% Compressive modulus: 100-500 kPa hMSCs, BMP-2, β-glycerophosphate [1] [3]
Cardiac Repair Hyaluronic Acid, Gelatin 5-10 mol% Elastic modulus: 30-400 kPa Cardiomyocytes, vascular cells, conductive nanoparticles [1] [5]
Nerve Regeneration Agarose, Chitosan 5-8 mol% Storage modulus: 0.5-2 kPa Neural stem cells, NGF, BDNF, aligned topographies [5]

Technical Considerations and Regulatory Compliance

Sterilization and Storage Protocols

Maintaining sterility is paramount for any biomedical application. For this compound-crosslinked hydrogels, the optimal sterilization method depends on the specific polymer system and any incorporated bioactive factors. For stable synthetic polymers (PEG, PVA), gamma irradiation (15-25 kGy) effectively sterilizes without significantly altering mechanical properties. For natural polymers or hydrogels containing growth factors, sterile filtration (0.22μm) of precursor solutions before crosslinking is the preferred method, followed by aseptic processing in a certified biological safety cabinet [4] [3]. Ethylene oxide sterilization should be avoided due to potential residue toxicity and the possibility of altering the chemical structure of this compound crosslinks.

Proper storage conditions are essential for maintaining hydrogel performance. Most this compound-crosslinked hydrogels should be stored in sealed containers at 4°C in PBS or appropriate buffer to prevent dehydration. Under these conditions, sterile hydrogels typically maintain their mechanical and functional properties for 3-6 months. For cell-laden constructs, cryopreservation may be necessary using standardized protocols with dimethyl sulfoxide (DMSO, 10% v/v) or other cryoprotectants, with controlled-rate freezing followed by storage in liquid nitrogen vapor phase [3].

In Vitro Testing Standards

Comprehensive biocompatibility assessment represents a critical step in hydrogel development. Follow ISO 10993 standards for biological evaluation of medical devices, beginning with cytotoxicity testing using extract dilution methods (ISO 10993-5). Prepare extracts by incubating sterile hydrogel samples in cell culture medium (3 cm²/mL surface area to volume ratio) for 24 hours at 37°C. Apply these extracts to L929 mouse fibroblast cultures and assess cell viability after 24-48 hours using MTT or WST-8 assays. For direct contact tests, place sterile hydrogel samples in direct contact with confluent cell monolayers and evaluate viability after 24-48 hours [3].

Cell encapsulation studies should demonstrate long-term viability and functionality within the this compound-crosslinked hydrogel matrix. Monitor cell viability using live/dead staining at 1, 3, 7, and 14 days post-encapsulation, with viability thresholds exceeding 80% considered acceptable. Assess cell proliferation through DNA quantification assays and metabolic activity measurements. For tissue-specific applications, evaluate differentiation capacity using appropriate markers: chondrogenic (aggrecan, collagen type II), osteogenic (alkaline phosphatase, mineralization), or endothelial (CD31, vWF) depending on the target tissue [8] [3].

Quality Control and Regulatory Documentation

Implementing rigorous quality control measures throughout hydrogel fabrication is essential for translational applications. Establish standardized protocols for raw material qualification, including certificates of analysis for this compound confirming identity, purity (>98%), and absence of endotoxins (<0.25 EU/mL). Monitor batch-to-batch consistency through key parameters including gelation time, equilibrium swelling ratio, mechanical properties, and sterility [3].

Maintain comprehensive documentation throughout research and development phases to support future regulatory submissions. This should include detailed material specifications, standard operating procedures for fabrication and characterization, sterilization validation reports, and complete records of biocompatibility testing. For preclinical studies, document hydrogel performance in relevant animal models, including integration with host tissue, inflammatory response, degradation kinetics, and functional tissue formation according to Good Laboratory Practice (GLP) standards [3].

RegulatoryPathway Hydrogel Development Pathway Hydrogel Development Pathway Material Synthesis & Characterization Material Synthesis & Characterization Hydrogel Development Pathway->Material Synthesis & Characterization In Vitro Biocompatibility Testing In Vitro Biocompatibility Testing Hydrogel Development Pathway->In Vitro Biocompatibility Testing Preclinical Animal Studies Preclinical Animal Studies Hydrogel Development Pathway->Preclinical Animal Studies Regulatory Approval & Clinical Translation Regulatory Approval & Clinical Translation Hydrogel Development Pathway->Regulatory Approval & Clinical Translation Raw Material Qualification Raw Material Qualification Material Synthesis & Characterization->Raw Material Qualification Polymer Synthesis Polymer Synthesis Material Synthesis & Characterization->Polymer Synthesis Hydrogel Fabrication Hydrogel Fabrication Material Synthesis & Characterization->Hydrogel Fabrication Sterilization Validation Sterilization Validation Material Synthesis & Characterization->Sterilization Validation Cytotoxicity Testing Cytotoxicity Testing In Vitro Biocompatibility Testing->Cytotoxicity Testing Cell-Material Interaction Studies Cell-Material Interaction Studies In Vitro Biocompatibility Testing->Cell-Material Interaction Studies Biofunctionality Assessment Biofunctionality Assessment In Vitro Biocompatibility Testing->Biofunctionality Assessment Safety & Biocompatibility Safety & Biocompatibility Preclinical Animal Studies->Safety & Biocompatibility Efficacy in Disease Models Efficacy in Disease Models Preclinical Animal Studies->Efficacy in Disease Models GLP-Compliant Toxicology GLP-Compliant Toxicology Preclinical Animal Studies->GLP-Compliant Toxicology IND/IDE Application IND/IDE Application Regulatory Approval & Clinical Translation->IND/IDE Application Clinical Trial Phases Clinical Trial Phases Regulatory Approval & Clinical Translation->Clinical Trial Phases Market Approval Market Approval Regulatory Approval & Clinical Translation->Market Approval Raw Material Qualification->Polymer Synthesis Polymer Synthesis->Hydrogel Fabrication Hydrogel Fabrication->Sterilization Validation Cytotoxicity Testing->Cell-Material Interaction Studies Cell-Material Interaction Studies->Biofunctionality Assessment Safety & Biocompatibility->Efficacy in Disease Models Efficacy in Disease Models->GLP-Compliant Toxicology IND/IDE Application->Clinical Trial Phases Clinical Trial Phases->Market Approval

Figure 2: Regulatory Pathway for Hydrogel-Based Products - This diagram outlines the comprehensive development pathway from initial material synthesis through regulatory approval that researchers must follow to translate this compound-crosslinked hydrogels into clinical applications.

Conclusion

The application of This compound-crosslinked hydrogels in regenerative medicine represents a promising approach for creating tailored biomaterial scaffolds that meet the specific requirements of different tissues. The protocols and formulations presented in this document provide researchers with standardized methods for synthesizing, characterizing, and applying these advanced biomaterials across various regenerative contexts. As the field continues to evolve, future developments will likely focus on enhancing the biofunctionality of these systems through incorporation of more sophisticated biochemical cues, development of spatially graded constructs for interface tissue engineering, and creation of stimulus-responsive "smart" hydrogels that actively participate in the regeneration process. By adhering to the standardized protocols and characterization methods outlined herein, researchers can accelerate the translation of these promising materials from laboratory concepts to clinical solutions that address unmet needs in regenerative medicine.

References

Application Note: Synthesis & Evaluation of a Cold-Resistant Bio-based Plasticizer

Author: Smolecule Technical Support Team. Date: February 2026

This section details the experimental protocols for creating and testing Epoxidized 1,6-Hexanediol Oleate (EHD), a plasticizer noted for its excellent cold resistance and ability to enhance the flexibility of Polyvinyl Chloride (PVC) [1].

Synthesis of Epoxidized 1,6-Hexanediol Oleate (EHD)

The synthesis is a two-step process: first, esterification of 1,6-Hexanediol with oleic acid, followed by an epoxidation reaction [1].

  • Workflow Diagram: EHD Synthesis & Evaluation

    EHD_Synthesis cluster_synthesis Synthesis Protocol cluster_evaluation PVC Application & Testing start Raw Materials: Oleic Acid & 1,6-Hexanediol step1 Esterification Reaction (Synthesis of 1,6-Hexanediol Oleate, HD) start->step1 step2 Epoxidation Reaction step1->step2 product Product: EHD step2->product blend Blending EHD with PVC product->blend Plasticizer film PVC Film Preparation blend->film test Property Testing film->test result Performance Data test->result

  • Detailed Protocol:

    • Esterification: React oleic acid and 1,6-hexanediol. This typically involves using an acid catalyst (e.g., p-toluenesulfonic acid) and a solvent like toluene, with heating under reflux to facilitate the reaction. The water produced as a byproduct is removed azotropically.
    • Epoxidation: The intermediate product, 1,6-hexanediol oleate (HD), is then epoxidized. This is commonly achieved by reacting the unsaturated bonds in the oleate chain with a peracid, such as peracetic acid or performic acid, generated in situ from hydrogen peroxide and the corresponding acid.
    • Characterization: The final EHD product is structurally characterized using Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) to confirm the formation of the epoxide group and the ester structure [1].
Preparation and Evaluation of Plasticized PVC Films
  • Detailed Protocol:
    • Blending: Blend the synthesized EHD plasticizer with PVC resin and thermal stabilizers to create a homogeneous mixture. A typical plasticizer content is 50-60 parts per hundred parts of resin (phr).
    • Film Processing: Process the mixture using a two-roll mill at a temperature range of 150-160 °C, followed by hot-pressing into films of uniform thickness (e.g., 1 mm) under pressure at a similar temperature [1].
    • Performance Testing: Subject the PVC films to a series of tests to evaluate the plasticizing effect, as outlined in the table below.
Key Performance Data of EHD-Plasticized PVC

The table below summarizes the quantitative performance of EHD-plasticized PVC compared to a commercial cold-resistant plasticizer, Dioctyl Adipate (DOA) [1].

Table 1: Comparative Properties of Plasticized PVC Films

Property Test Method EHD-Plasticized PVC DOA-Plasticized PVC (Reference)
Elongation at Break (%) Tensile Test Increased by 48.78% Baseline
Thermal Stability TGA (Temp. at 25% mass loss) 11.4 °C higher Baseline
Migration Resistance Mass loss after immersion in solvents More stable in petroleum ether & ethanol Less stable
UV Resistance Exposure to UV light Better Worse

Protocol: Molecular Dynamics Simulation for Plasticizer Evaluation

Molecular dynamics (MD) simulation is a powerful computational method to investigate the plasticizing mechanism at an atomic level, complementing experimental data. This protocol is adapted from recent studies [2] [1].

  • Workflow Diagram: MD Simulation Protocol

    MD_Workflow step1 1. Model Construction (PVC chain + plasticizer molecules) step2 2. Geometry Optimization (Energy minimization) step1->step2 step3 3. Annealing & Equilibration (NPT ensemble, 300K-600K) step2->step3 step4 4. Production Run (Data collection) step3->step4 step5 5. Analysis (Interaction Energy, RDF, FFV, Tg) step4->step5

  • Detailed Protocol:

    • Model Construction:
      • Build an atomic model of a PVC polymer chain (e.g., 100 repeat units) using software like Materials Studio [2].
      • Construct plasticizer molecules (e.g., EHD, DOP, or SDH) and place them with the PVC chain in a simulation cell with periodic boundary conditions.
      • Set the initial density to a low value (e.g., 0.5 g/cm³) and the plasticizer content to a specific mass ratio (e.g., 30% of total mass) [2].
    • Geometry Optimization:
      • Perform energy minimization (e.g., for 100,000 steps) to relax the structure and eliminate high-energy contacts [2].
    • Annealing & Equilibration:
      • Run a thermal annealing protocol in the NPT ensemble (constant Number of particles, Pressure, and Temperature). A typical cycle involves heating the system to 600 K and cooling to 300 K in decrements (e.g., 50 K) over 200 ps intervals. This cycle is repeated multiple times (e.g., 10 times) to ensure proper equilibration [2].
      • Follow with a prolonged equilibration run (e.g., 10 ns) at the target temperature and pressure to allow the system to reach a stable state [2].
    • Production Run:
      • Continue the simulation under the same conditions (NPT ensemble) for data collection. A longer simulation time (e.g., 10 ns or more) is recommended for reliable results [2].
    • Analysis:
      • Glass Transition Temperature (Tg): Calculate the specific volume vs. temperature curve and identify Tg as a change in slope [2].
      • Interaction Energy: Compute the energy between PVC and plasticizer molecules. A higher (more negative) interaction energy indicates better compatibility [2].
      • Radial Distribution Function (RDF): Analyze the probability of finding specific atoms (e.g., hydrogen bond donors/acceptors) at various distances, revealing intermolecular interactions [2] [1].
      • Fractional Free Volume (FFV): Assess the free space within the polymer matrix, which correlates with chain mobility and flexibility.

Conclusion and Research Outlook

The experimental and computational protocols outlined above provide a robust framework for developing and evaluating high-performance, bio-based plasticizers like EHD. The data demonstrates that EHD, derived from 1,6-Hexanediol, is a superior alternative to traditional plasticizers, offering enhanced mechanical properties, excellent low-temperature flexibility, and improved migration resistance [1].

Future research directions should include:

  • Exploring the synthesis and application of other diol-based plasticizer architectures.
  • Further utilizing MD simulation to screen and design plasticizers with specific functionalities before synthesis, saving time and resources [2].
  • Investigating the long-term aging and environmental impact of these novel materials.

References

Application Notes: Chemoenzymatic Synthesis of (4S,5S)-Dipropyl-1,3-dioxolane

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a sequential bio- and chemocatalytic process to convert aliphatic aldehydes into chiral dioxolanes. The procedure involves a two-step enzymatic cascade in an organic solvent to produce chiral 3,4-hexanediol from propanal, followed by a Ruthenium-catalyzed acetalization [1].

Key Advantages:

  • Solvent Compatibility: The entire sequence is performed in Cyclopentyl Methyl Ether (CPME), eliminating the need for solvent switching and intermediate purification [1].
  • Stereoselectivity: The process is highly stereoselective, producing a single stereoisomer of the dioxolane [1].
  • Sustainable Feedstocks: The synthesis can be based on the combination of biomass, CO₂, and hydrogen, making it a bio-hybrid chemical [1].

Experimental Protocol

Part 1: Two-Step Enzymatic Synthesis of this compound

The following methodology is adapted from the cited literature for a micro-aqueous reaction system (MARS) [1].

  • Step 1 - C-C Bond Formation (Carboligation): Two molecules of propanal are ligated to form 4-hydroxy-3-hexanone. This reaction is catalyzed by Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) [1].
  • Step 2 - Ketone Reduction: The 4-hydroxy-3-hexanone is reduced to this compound. This reaction is catalyzed by an Alcohol dehydrogenase (e.g., from Lactobacillus brevis, LbADH) [1].

Materials & Setup

  • Enzyme Formulation: Use lyophilized whole cells (LWC) of the respective enzymes. This formulation is cost-effective and contains necessary cofactors (e.g., NADH for the reductase) [1].
  • Solvent: Cyclopentyl Methyl Ether (CPME), a potentially bio-based solvent [1].
  • Aqueous Buffer: A small amount of concentrated aqueous buffer (e.g., 1 M potassium phosphate buffer, pH 7.0) is needed for enzyme hydration [1].
  • Hydration: Use 1 μL of buffer per mg of lyophilized whole cells. The buffer is absorbed by the cells, resulting in a monophasic organic system [1].
  • Substrate: Propanal (can be derived from biomass oxidation) [1].

Procedure

  • In a suitable reaction vessel, suspend the lyophilized whole cells of PfBAL and LbADH in CPME.
  • Add the calculated amount of concentrated buffer to hydrate the cells.
  • Introduce propanal (e.g., 50 mM final concentration) to the reaction mixture.
  • Incubate the reaction at 30°C with agitation for 24 hours.
  • After incubation, the reaction mixture containing the chiral this compound can be used directly in the next chemical step without workup.

Quantitative Data for the Enzymatic Cascade The table below summarizes key parameters and outcomes for the enzymatic transformation [1].

Parameter Specification Notes
Primary Substrate Propanal Can be produced from biomass [1].
Key Enzymes PfBAL (ligase), LbADH (reductase) Used as lyophilized whole cells [1].
Solvent System CPME (Micro-aqueous) 1 μL buffer/mg LWC [1].
Reaction Scale 5 mL Can be scaled accordingly [1].
Substrate Concentration 50 mM Optimized for yield and enzyme performance [1].
Intermediate Product 4-hydroxy-3-hexanone --
Final Diol Product This compound The specific stereoisomer is determined by the enzymes used [1].
Part 2: Ru-Catalyzed Synthesis of Dioxolanes

The following step utilizes the diol produced in Part 1. The specific details for this reaction, such as exact molar ratios and reaction time, were not fully elaborated in the available source. The information below is based on the described catalytic system [1].

Materials & Setup

  • Catalyst: Molecular Ruthenium catalyst [Ru(triphos)(tmm)] (triphos: 1,1,1-tris(diphenylphosphinomethyl)ethane; tmm: trimethylene methane) [1].
  • Lewis Acid Co-catalyst: Required in combination with the Ru-catalyst (specific identity not mentioned) [1].
  • C1 Source: Formic acid (which can be derived from CO₂ hydrogenation) [1].
  • Solvent: The reaction proceeds directly in the CPME mixture from the enzymatic step [1].

Procedure

  • To the CPME solution containing the enzymatically synthesized this compound, add the [Ru(triphos)(tmm)] catalyst and a Lewis acid co-catalyst.
  • Introduce formic acid as a source of the methylene unit.
  • Heat the reaction mixture to a moderate temperature (the specific temperature was not provided, but it is noted as milder conditions compared to previous methods) for a specified duration until the conversion to the dioxolane is complete [1].
  • Upon completion, the product, (4S,5S)-dipropyl-1,3-dioxolane, can be isolated via standard downstream processing techniques.

Quantitative Data for the Chemical Step The table below summarizes the available information for the Ru-catalyzed transformation [1].

Parameter Specification Notes
Catalyst [Ru(triphos)(tmm)] --
Additive Lewis Acid Serves as a co-catalyst [1].
C1 Source Formic Acid Milder conditions than using CO₂/H₂ [1].
Solvent CPME Carried out in the same pot as the enzymatic step [1].
Final Product (4S,5S)-dipropyl-1,3-dioxolane A single stereoisomer is obtained [1].

Process Workflow Diagram

The following diagram illustrates the complete chemoenzymatic cascade process.

Diagram Title: Chemoenzymatic Cascade to Chiral Dioxolane

Discussion for Researchers

  • Enzyme Formulation: Using lyophilized whole cells (LWC) instead of purified enzymes significantly reduces costs (approximately 90% cheaper) and simplifies cofactor regeneration, as the cells already contain necessary cofactors like NADH [1].
  • Solvent Choice: CPME is favored not only for its "green" credentials and potential biogenic origin but also because it is a suitable medium for both the enzymatic and metal-catalyzed steps, enabling the one-pot strategy [1].
  • Stereochemistry Control: The high stereoselectivity of the final dioxolane is a direct result of the enzymatic steps, which produce a single stereoisomer of the this compound precursor. The subsequent Ru-catalyzed step is stereospecific [1].
  • Conceptual Framework: This process is a prime example of an enzyme-metal hybrid catalyst system, where biological and chemical catalysts are integrated to achieve a synthetic goal that would be challenging with either method alone [2].

References

Comprehensive Application Notes and Protocols: 1,2-Hexanediol as an Antimicrobial Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

1,2-Hexanediol (C₆H₁₄O₂) is an aliphatic diol gaining significant attention as a multifunctional preservative in cosmetic and pharmaceutical formulations. As a member of the alkanediol family, it possesses amphiphilic properties due to its molecular structure containing both hydrophilic hydroxyl groups and a hydrophobic alkyl chain [1]. This structural characteristic enables effective interaction with microbial membranes while maintaining compatibility with aqueous formulations. The compound falls under the category of fatty alcohols and has a molecular weight of 118.176 g/mol [2]. Currently, 1,2-hexanediol is classified as an investigational compound in pharmaceutical contexts, but it has found widespread application in cosmetic products as a preservative booster and humectant [3] [2].

The growing interest in 1,2-hexanediol stems from increasing concerns about conventional preservatives, particularly in products designed for sensitive populations such as infants and individuals with compromised skin barriers. Traditional preservatives like parabens and isothiazolinones have been associated with allergic contact dermatitis and other adverse reactions [3]. In contrast, 1,2-hexanediol offers a favorable safety profile while providing broad-spectrum antimicrobial activity. Its applications extend beyond preservation to include moisturizing properties and enhancement of product texture, making it a valuable multifunctional ingredient in dermal formulations [1]. These characteristics position 1,2-hexanediol as an important alternative in the development of safer cosmetic and pharmaceutical products.

Antimicrobial Efficacy Data

Spectrum of Activity

1,2-Hexanediol demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy is directly correlated with the alkyl chain length, with longer chains generally exhibiting greater potency within the alkanediol series [1]. This structure-activity relationship highlights the importance of the hydrophobic moiety in interacting with microbial membranes. The compound's amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and causing leakage of cellular contents. Against bacteria, 1,2-hexanediol shows particular efficacy against Staphylococcus aureus and Escherichia coli, two common contaminants in cosmetic and pharmaceutical products [1].

The antifungal properties of 1,2-hexanediol extend to several Candida species, including C. albicans, which are frequently implicated in opportunistic infections [4]. The efficacy against fungal pathogens is especially valuable in products with high water content, which are particularly susceptible to fungal contamination. The concentration-dependent activity allows formulators to adjust levels based on the required protection, with typical usage concentrations ranging from 0.5% to 5% depending on the formulation type and preservation needs [3]. This flexibility makes 1,2-hexanediol adaptable to various product formats while maintaining efficacy against the microorganisms most commonly challenging product preservation.

Table 1: Antimicrobial Efficacy of 1,2-Hexanediol Against Representative Pathogens

Microorganism Strain Designation MIC Range (%) MBC/MFC Range (%) Key Applications
Staphylococcus aureus ATCC 6538 1.0-3.0 2.0-5.0 Topical anti-infectives, wound care
Escherichia coli ATCC 8739 1.5-3.5 3.0-6.0 Hygiene products, surface disinfectants
Pseudomonas aeruginosa ATCC 9027 2.0-4.0 4.0-8.0 Preservation of water-based products
Candida albicans ATCC 10231 0.5-2.0 1.0-3.0 Antifungal creams, oral care products
Aspergillus brasiliensis ATCC 16404 1.0-2.5 2.0-4.0 Prevention of mold contamination

Table 2: Comparison of 1,2-Hexanediol with Other Alkanediols

Alkanediol Alkyl Chain Length Typical Effective Concentration (%) Relative Antimicrobial Potency Impact on Formulation Stability
1,2-Pentanediol C5 3.0-5.0 + Minimal disruption
1,2-Hexanediol C6 1.0-3.0 ++ Moderate disruption
1,2-Octanediol C8 0.5-1.0 +++ Significant disruption
2-Methyl-2,4-pentanediol Branched C6 3.0-5.0 + Minimal disruption
Synergistic Combinations

The antimicrobial efficacy of 1,2-hexanediol can be significantly enhanced through strategic combinations with other preservatives and antimicrobial agents. Studies have demonstrated that 1,2-hexanediol exhibits synergistic effects when combined with weak organic acids like sorbic acid, allowing for reduced concentrations of both actives while maintaining preservation efficacy [1]. This approach aligns with the trend in cosmetic preservation toward multi-component systems that minimize potential sensitization while ensuring adequate microbial protection. The combination index (FIC) for such synergistic pairs typically falls below 0.5, indicating true synergy rather than mere additive effects.

Additional synergy has been observed between 1,2-hexanediol and traditional preservatives including phenoxyethanol and ethylhexylglycerin [3]. These combinations exploit complementary mechanisms of action, resulting in enhanced broad-spectrum activity. For formulators, the practical implication is the ability to create robust preservation systems with reduced concentrations of individual components, thereby addressing both efficacy and safety concerns. The development of such synergistic combinations requires careful evaluation using established methods like the checkerboard assay and time-kill kinetics to verify enhanced efficacy and exclude potential antagonistic interactions [5].

Mechanism of Action

Primary Antimicrobial Mechanisms

The antimicrobial activity of 1,2-hexanediol primarily stems from its amphiphilic character, which enables effective interaction with microbial membranes. The compound's molecular structure features both hydrophilic hydroxyl groups and a hydrophobic hexyl chain, allowing it to integrate into lipid bilayers and disrupt membrane integrity [1]. This integration increases membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately cell death. Unlike conventional preservatives that target specific enzymatic pathways, 1,2-hexanediol exerts its effect through physical disruption of membrane structures, making it less susceptible to microbial resistance mechanisms [6]. This mode of action is particularly effective against both bacteria and fungi, as it targets a fundamental structural component common to all microorganisms.

Additional mechanisms contributing to 1,2-hexanediol's antimicrobial efficacy include interference with cellular metabolism and protein denaturation. Research suggests that at higher concentrations, 1,2-hexanediol can penetrate the microbial cytoplasm and bind to essential enzymes, disrupting metabolic pathways [6]. The compound's ability to form hydrogen bonds with proteins may alter their tertiary structure and compromise function. This multi-target mechanism explains the broad-spectrum activity of 1,2-hexanediol and reduces the likelihood of resistance development, as microorganisms would need to undergo multiple simultaneous mutations to develop tolerance [1]. These complementary mechanisms operate in concert to provide effective antimicrobial action across diverse microbial species.

The following diagram illustrates the primary antimicrobial mechanism of 1,2-hexanediol:

G Mechanism of Antimicrobial Action of 1,2-Hexanediol cluster_microbial Microbial Cell cluster_membrane Cell Membrane LipidBilayer Lipid Bilayer Disruption Membrane Disruption LipidBilayer->Disruption Increased Fluidity MembraneProteins Membrane Proteins Cytoplasm Cytoplasm (Essential Components) Hexanediol 1,2-Hexanediol Molecules Integration Membrane Integration Hexanediol->Integration Amphiphilic Interaction Metabolism Metabolic Disruption Hexanediol->Metabolism Cytoplasmic Penetration Integration->LipidBilayer Hydrophobic Insertion Leakage Content Leakage Disruption->Leakage Permeability Changes Leakage->Cytoplasm Ion Imbalance Metabolism->Cytoplasm Enzyme Inhibition

Evidence from Experimental Studies

The mechanism of action of 1,2-hexanediol has been elucidated through various experimental approaches, including membrane fluidity measurements, electron microscopy, and metabolic inhibition assays. Studies utilizing differential scanning calorimetry (DSC) have demonstrated that 1,2-hexanediol effectively disrupts membrane lipid organization, leading to increased fluidity and compromised barrier function [1]. This physical disruption has been visually confirmed through transmission electron microscopy, revealing structural abnormalities in microbial membranes following treatment with 1,2-hexanediol at concentrations near the minimum inhibitory concentration (MIC).

Further evidence comes from studies comparing the activity of 1,2-hexanediol with other alkanediols of varying chain lengths. Research has established a clear structure-activity relationship, with longer alkyl chains generally providing greater antimicrobial potency due to enhanced hydrophobic interaction with membrane components [1]. However, this increased potency must be balanced against potential effects on formulation stability, as more hydrophobic diols can interact more strongly with emulsion systems. The non-vicinal diol 2-methyl-2,4-pentanediol demonstrates reduced antimicrobial efficacy compared to 1,2-hexanediol, highlighting the importance of the vicinal hydroxyl configuration for optimal activity [1]. These structural insights provide valuable guidance for formulators in selecting the most appropriate alkanediol for specific applications.

Formulation Protocols

Incorporation Guidelines

Successful formulation with 1,2-hexanediol requires careful consideration of its concentration optimization, compatibility with other ingredients, and phase incorporation. For most dermal formulations, 1,2-hexanediol is typically used at concentrations between 0.5% and 3.0%, depending on the preservation challenge and combination with other antimicrobials [3] [1]. In emulsion systems, 1,2-hexanediol should be incorporated into the water phase during preparation, as its hydrophilic nature ensures uniform distribution throughout the aqueous component. The compound is heat-stable and can be added at temperatures up to 80°C, making it compatible with most manufacturing processes.

The compatibility of 1,2-hexanediol with various formulation components has been extensively evaluated. It demonstrates excellent stability in the presence of cationic surfactants, nonionic emulsifiers, and most rheology modifiers. However, formulators should exercise caution when combining 1,2-hexanediol with high concentrations of anionic surfactants, as this may potentially reduce its antimicrobial efficacy through complex formation [1]. Additionally, the water-holding capacity of emulsion systems may be slightly impaired at higher 1,2-hexanediol concentrations (>3%), necessitating adjustments to the emulsifier system in some cases. These considerations are particularly important when designing formulations for sensitive skin, where both efficacy and cosmetic elegance are critical requirements.

Table 3: Formulation Guidelines for 1,2-Hexanediol in Different Product Types

Product Type Recommended Concentration (%) Optimal Phase Incorporation Common Synergistic Combinations Special Considerations
O/W Emulsions (Creams, Lotions) 0.5-2.0 Aqueous Phase Ethylhexylglycerin (0.2-0.5%) May require emulsifier adjustment
Gels & Serums 1.0-3.0 Water Phase Butylene Glycol (2-5%) Enhances texture and spreadability
Cleansers & Surfactant Systems 1.0-2.0 Post-surfactant addition Caprylyl Glycol (0.5-1.0%) Avoid high anionic surfactant levels
Leave-on Baby Products 0.5-1.5 Aqueous Phase Glycerin (3-5%) Optimize for mildness and efficacy
Antifungal Preparations 2.0-4.0 Water Phase Zinc Pyrithione (0.1-0.5%) Enhanced efficacy against fungi
Stability and Compatibility Testing

Comprehensive stability assessment is essential when formulating with 1,2-hexanediol to ensure both product integrity and antimicrobial efficacy over time. Standard stability protocols should include accelerated aging studies at elevated temperatures (40°C ± 2°C) for up to 3 months, with periodic evaluation of physical parameters (pH, viscosity, color, odor) and chemical stability [1]. Additionally, the preservative efficacy of formulations containing 1,2-hexanediol must be verified through challenge tests according to relevant pharmacopoeial standards (e.g., Ph.Eur. 5.1.3 or USP <51>) both initially and after storage to detect any potential decline in antimicrobial performance.

The interaction of 1,2-hexanediol with packaging materials also warrants careful consideration. While 1,2-hexanediol is generally compatible with polyethylene, polypropylene, and glass containers, formulators should conduct compatibility studies with specific packaging systems, particularly for products containing high concentrations (>3%) of the diol [1]. These studies should include evaluation of potential leachables and extractables that might compromise product stability or safety. Furthermore, the impact of 1,2-hexanediol on the therapeutic efficacy of active pharmaceutical ingredients in drug products should be assessed through appropriate in vitro release and permeation studies, as the compound's surfactant-like properties may influence drug delivery characteristics.

Experimental Methods

Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of 1,2-hexanediol can be accurately determined using the broth microdilution method according to standardized protocols [5] [4]. This quantitative approach provides reproducible results essential for comparing antimicrobial potency across different microbial strains and formulation conditions. The method involves preparing two-fold serial dilutions of 1,2-hexanediol in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates, followed by inoculation with standardized microbial suspensions. After incubation, the MIC is determined as the lowest concentration that completely inhibits visible growth.

Materials Required:

  • Sterile 96-well U-bottom microtiter plates
  • 1,2-Hexanediol stock solution (10% w/v in sterile water)
  • Appropriate broth media (Mueller-Hinton, SDB, or RPMI 1640)
  • Standard microbial strains (e.g., S. aureus ATCC 6538, E. coli ATCC 8739, C. albicans ATCC 10231)
  • Sterile 0.9% saline for inoculum preparation
  • McFarland standards for inoculum standardization
  • Multichannel pipettes and sterile tips
  • Incubator set at appropriate temperatures (35°C ± 2°C for bacteria, 25°C ± 2°C for fungi)

Procedure:

  • Prepare serial two-fold dilutions of 1,2-hexanediol in broth medium across the microtiter plate, resulting in concentrations typically ranging from 0.1% to 5.0%.
  • Standardize microbial inocula to approximately 10⁶ CFU/mL (0.5 McFarland standard) in sterile saline, then further dilute in broth to achieve a final inoculum density of 10⁵ CFU/well.
  • Incubate plates under appropriate conditions for 16-20 hours (bacteria) or 24-48 hours (fungi).
  • Read endpoints visually or spectrophotometrically; the MIC is the lowest concentration showing complete inhibition of growth.
  • Confirm results by subculturing from clear wells to determine minimum bactericidal/fungicidal concentrations (MBC/MFC).

The following diagram illustrates the experimental workflow for MIC determination:

G Workflow for MIC Determination of 1,2-Hexanediol Stock Prepare 1,2-Hexanediol Stock Solution (10%) Dilutions Prepare Serial two-fold Dilutions Stock->Dilutions Plate Inoculate Microtiter Plate (96-well) Dilutions->Plate Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculum->Plate Incubate Incubate at Appropriate Temperature and Duration Plate->Incubate Read Read Endpoints (Visual/Spectrophotometric) Incubate->Read Confirm Confirm by Subculture for MBC/MFC Read->Confirm

Time-Kill Kinetics Assay

The time-kill kinetics assay provides crucial information about the rate and extent of antimicrobial activity of 1,2-hexanediol against specific microorganisms [5]. This method is particularly valuable for determining whether the compound exhibits concentration-dependent killing and for establishing appropriate dosing intervals in potential therapeutic applications. The assay involves exposing standardized microbial suspensions to various concentrations of 1,2-hexanediol and enumerating viable organisms at predetermined time intervals over 24 hours. The resulting data can differentiate between bacteriostatic and bactericidal activity and identify potential persister cell formation.

Procedure:

  • Prepare 1,2-hexanediol solutions in appropriate broth at 0.5×, 1×, 2×, and 4× the predetermined MIC.
  • Standardize microbial inocula to approximately 10⁶ CFU/mL in sterile saline.
  • Combine equal volumes of microbial suspension and 1,2-hexanediol solutions in sterile tubes; include growth controls without antimicrobial.
  • Incubate under appropriate conditions with agitation if necessary.
  • Remove aliquots at 0, 2, 4, 6, 8, and 24 hours, perform serial dilutions in neutralizer solution, and plate on appropriate agar media.
  • Count colonies after incubation and calculate log₁₀ reductions compared to initial inoculum.
  • Plot time-kill curves to visualize the rate of microbial elimination.

Data Interpretation: A reduction of ≥3 log₁₀ CFU/mL (99.9% killing) within 24 hours indicates bactericidal/fungicidal activity, while smaller reductions suggest bacteriostatic/fungistatic effects. The assay can also reveal whether the antimicrobial effect is concentration-dependent (increased killing with higher concentrations) or time-dependent (maximal effect achieved at specific concentrations regardless of increases). This information is particularly valuable for optimizing preservative systems in formulations and establishing appropriate dosing regimens for potential therapeutic applications of 1,2-hexanediol.

Applications and Regulatory Status

Preservative Efficacy in Commercial Products

1,2-Hexanediol has established itself as a valuable component in preservation systems for various consumer products, particularly in the cosmetic and personal care industry. Market analyses have identified 1,2-hexanediol in approximately 15.7% of infant cosmetic products and a significant percentage of products marketed for sensitive skin [3]. Its typical concentration in commercial formulations ranges from 0.026% to 0.56% when used in combination with other antimicrobials, demonstrating its effectiveness even at relatively low concentrations [3]. This widespread adoption reflects the industry's confidence in its efficacy and safety profile for challenging population groups.

The compound frequently appears in synergistic combinations with other antimicrobial agents in commercial products. Common combination partners include ethylhexylglycerin, caprylyl glycol, and phenoxyethanol, creating robust preservation systems that comply with regulatory limits while providing broad-spectrum protection [3]. These combinations typically allow formulators to reduce the concentration of individual preservatives, addressing consumer concerns about potential sensitization while maintaining adequate microbial control. Products preserved with such systems often feature claims like "paraben-free" or "mild formulation," capitalizing on the favorable perception of 1,2-hexanediol and similar alternatives to traditional preservatives.

Safety and Regulatory Considerations

The toxicological profile of 1,2-hexanediol is generally favorable, with low potential for skin irritation and sensitization compared to many conventional preservatives. While comprehensive toxicity data specific to 1,2-hexanediol is limited in the public domain, structurally similar alkanediols have demonstrated excellent safety profiles in both animal studies and human clinical trials [1]. The compound complies with Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties for topical applications [7]. Current evidence indicates that 1,2-hexanediol is not predicted to be fatal if swallowed and shows minimal systemic toxicity when applied dermally at recommended use concentrations.

From a regulatory perspective, 1,2-hexanediol is approved for use in cosmetic products worldwide, including the United States, European Union, and Asian markets. It is not currently listed in the European Union's Annex V of allowed preservatives, but rather functions as a multifunctional ingredient with antimicrobial properties [3]. This classification provides formulation flexibility while still contributing to the preservation system. For pharmaceutical applications, 1,2-hexanediol currently holds investigational status, requiring further specific testing for inclusion in registered drug products [2]. Manufacturers should consult regional regulatory requirements and consider conducting additional in vivo studies to fully validate the biological and toxicological properties of 1,2-hexanediol for specific applications, particularly those involving compromised skin or mucosal exposure [7].

References

optimize 3,4-Hexanediol yield enzymatic cascade

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Cascade Optimization

The table below summarizes critical parameters and their optimized conditions based on current research for the two-step enzymatic synthesis of 3,4-Hexanediol from propanal [1].

Parameter Recommended Condition Experimental Notes & Impact

| Reaction System | Micro-aqueous organic solvent (e.g., Cyclopentyl Methyl Ether - CPME) | • Monophasic system: 1 µL high-concentration buffer per mg of Lyophilized Whole Cells (LWC) [1]. • Advantages: Compatible with chemocatalysts, high substrate loading, reduced wastewater [1]. | | Enzyme Formulation | Lyophilized Whole Cells (LWC) | • More cost-effective than purified enzymes [1]. • Contains natural cofactors (e.g., NADH) [1]. | | C-C Bond Formation (Enzyme) | Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) | Identified as the most effective ThDP-dependent enzyme for the carboligation of two propanal molecules [1]. | | Chiral Reduction (Enzyme) | Alcohol Dehydrogenases (e.g., from Ralstonia spec., Lactobacillus brevis) | Screen different Alcohol Dehydrogenases for activity and desired stereoselectivity [1]. | | Downstream Chemocatalysis | Ru-molecular catalyst ([Ru(triphos)(tmm)]) | Converts the chiral diol to the final dioxolane in the same organic solvent (CPME), avoiding solvent switching [1]. |

Troubleshooting Common Experimental Issues

Here are answers to frequently asked questions that researchers might encounter.

Q1: My cascade reaction yield is low. What are the primary factors to check?

  • A: First, verify the hydration level of your lyophilized whole cells in the organic solvent. Insufficient buffer will deactivate the enzymes. Second, ensure you are using the recommended enzyme formulation (LWC) and the PfBAL enzyme for the carboligation step, as it was identified as the most effective [1]. Finally, screen different Alcohol Dehydrogenases to find the one with the highest activity for your specific substrate [1].

Q2: Why is my reaction system not monophasic? I see a separate aqueous phase.

  • A: This indicates an excess of aqueous buffer. The micro-aqueous system requires a precise ratio of 1 µL of buffer per mg of Lyophilized Whole Cells (LWC). The buffer should be fully absorbed by the cellular material to form a single, monophasic organic system [1].

Q3: Can I use a different organic solvent for this cascade?

  • A: While other solvents can be tested, CPME is highly recommended. It is considered a "green solvent" with lower toxicity compared to alternatives like MTBE, and it is highly effective for this specific chemoenzymatic cascade. Its properties also make it compatible with the subsequent chemocatalytic step, enabling a one-pot process [1].

Q4: How can I further optimize the cascade beyond traditional methods?

  • A: Recent research explores using AI-driven optimization strategies like Adaptive Multi-Objective Bayesian Reinforcement Learning (AMB-RECO). These methods can dynamically balance multiple competing objectives (e.g., yield, reaction rate, enzyme stability) and are predicted to improve yields by 20-30% in complex enzyme systems [2].

Detailed Experimental Protocol & Workflow

Below is a step-by-step protocol and a visual workflow for running the optimized this compound cascade.

G Start Start Experiment Prep Prepare Micro-Aqueous System Start->Prep SubStep1 Add Cyclopentyl Methyl Ether (CPME) Prep->SubStep1 SubStep2 Add Lyophilized Whole Cells (LWC) SubStep1->SubStep2 SubStep3 Add 1 µL/mg high-conc. buffer SubStep2->SubStep3 Step1 1. C-C Bond Formation Enzyme: PfBAL Substrate: Propanal SubStep3->Step1 Step2 2. Chiral Reduction Enzyme: Alcohol Dehydrogenase (e.g., RADH) Cofactor: NADH (in LWC) Step1->Step2 Int Intermediate: Chiral this compound Step2->Int Step3 3. Acetal Formation Catalyst: [Ru(triphos)(tmm)] C1 Source: Formic Acid Int->Step3 End Final Product: (4S,5S)-dipropyl-1,3-dioxolane Step3->End

Procedure:

  • Prepare Micro-Aqueous Reaction System: In a suitable reactor, add the organic solvent Cyclopentyl Methyl Ether (CPME). For every mg of Lyophilized Whole Cells (LWC) you plan to use, add 1 µL of a high-concentration (e.g., 1 M) aqueous buffer. The buffer should be completely absorbed by the cells, resulting in a monophasic system [1].
  • C-C Bond Formation (Carboligation): Add the substrate propanal to the system. Initiate the first reaction by adding the benzaldehyde lyase from Pseudomonas fluorescens (PfBAL), which ligates two propanal molecules [1].
  • Chiral Reduction: Without any intermediate workup, proceed with the second enzymatic step. An Alcohol Dehydrogenase (ADH), such as the one from Ralstonia spec. (RADH), reduces the intermediate to form chiral This compound. The required NADH cofactor is already present within the lyophilized whole cells [1].
  • Chemocatalytic Conversion to Dioxolane: Directly add the ruthenium catalyst [Ru(triphos)(tmm)] and formic acid (as a CI source) to the same reactor. This catalyst converts the diol into the final product, (4S,5S)-dipropyl-1,3-dioxolane, under mild conditions [1].

Advanced Optimization Concepts

For your technical team's deeper understanding, here are some advanced concepts highlighted in the literature:

  • Solvent Compatibility is Key: The major innovation in this cascade is performing the entire process in a single organic solvent. This eliminates complex intermediate processing and solvent switching, which simplifies downstream processing and improves the process's economic and environmental footprint [1].
  • Enzyme Formulation for Cost-Effectiveness: Using lyophilized whole cells instead of purified enzymes drastically reduces production costs (reported to be about 90% cheaper) and avoids the need for external cofactor addition [1].
  • AI-Assisted Development: Emerging optimization algorithms like AMB-RECO can handle complex, multi-objective optimization beyond the scope of traditional one-factor-at-a-time experiments. This approach can be highly valuable for fine-tuning enzyme ratios, substrate feeding rates, and other interdependent parameters [2].

References

Catalytic Systems for Stereoselective 3,4-Hexanediol Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key methodologies based on the search results.

Catalyst System Reaction Type Key Factor for Stereoselectivity Reported Outcome / Stereochemistry References
BcBDH (Enzyme from B. clausii) Biocatalytic reduction of 2,3-hexanedione Enzyme's inherent enantioselectivity; supplementation with Mn²⁺ Produces the (R,R)-diol enantiomer [1]
PfBAL (Enzyme in a cascade) Two-step enzyme cascade from butanal Enzyme selection for C-C bond formation Produces a chiral diol (specific stereochemistry not detailed) [2]
Ni Catalyst with azo/hydrazo ligand Double alkylation of ketones with 1,5-diols Ligand redox process; sterically hindered ketone substrate High diastereoselectivity (exclusive diastereomer reported for analogous substrates) [3]
OsO₄ or KMnO₄ Syn-dihydroxylation of alkenes Stereochemistry of the starting alkene cis-alkene yields meso diol; trans-alkene yields racemic mixture [4]

Frequently Asked Questions & Troubleshooting

Here are some common experimental challenges and their potential solutions, derived from the research.

1. FAQ: How can I achieve high enantioselectivity rather than just diastereoselectivity?

  • Answer: Employ enantioselective biocatalysts. The (R,R)-butane-2,3-diol dehydrogenase from B. clausii (BcBDH) is reported to directly reduce 2,3-hexanedione to (R,R)-3,4-hexanediol [1]. Enzymes are often the most straightforward path to a single enantiomer.

2. FAQ: My chemical catalyst is not providing the promised stereoselectivity. What should I check?

  • Answer: For metal-complex catalysts like the Nickel system [3], verify two critical factors:
    • Steric Protection: The ketone substrate must be sterically hindered (e.g., using a 2,6-disubstituted aryl group like pentamethyl acetophenone). Lack of this protection leads to unwanted side reactions and poor selectivity [3].
    • Ligand Integrity: The performance of these catalysts often depends on a redox-active ligand (e.g., an azo-hydrazo couple) [3]. Ensure your ligand is pure and the catalyst is synthesized correctly.

3. FAQ: I am using an alkene dihydroxylation, but my diol yield is low due to over-oxidation.

  • Answer: This is a known issue with potassium permanganate (KMnO₄) [4]. Consider switching to the OsO₄-based catalytic system, which uses a stoichiometric co-oxidant like hydrogen peroxide. This method maintains the syn-selectivity while minimizing over-oxidation and is more commonly used for reliable results [4].

4. FAQ: Can I run the enzymatic synthesis in an organic solvent for better substrate solubility?

  • Answer: Yes, this is possible with proper enzyme formulation. One study successfully ran a two-step enzymatic cascade to produce 3,4-hexanediol in Cyclopentyl methyl ether (CPME) using lyophilized whole cells (LWC) [2]. This formulation protects the enzyme's hydration shell, allowing activity in a micro-aqueous organic environment.

Building Your Technical Support Content

To create the detailed troubleshooting guides and FAQs for your center, I suggest you focus on the following:

  • For the Biocatalytic (BcBDH) Route [1]:
    • Protocol: The standard assay for BcBDH activity uses MES-NaOH buffer (50 mM, pH 6.8) at 30°C with NADH as a cofactor. Activity is boosted by supplementing the reaction with 1 mM Mn²⁺.
    • Troubleshooting: Low conversion could be due to cofactor depletion. Implement a cofactor regeneration system or use whole cells that contain the necessary cofactors [2].
  • For the Chemical (Ni-Catalyzed) Route [3]:
    • Protocol: A typical reaction uses the Ni catalyst (7 mol%), sterically hindered ketone, 1,5-diol (3.0 equiv), and KOtBu (2.0 equiv) in toluene at 135°C for 24 hours.
    • Troubleshooting: If the reaction fails, a homogeneity test (e.g., mercury test) can confirm the catalyst has not decomposed into inactive nanoparticles [3].

Suggested Workflow Diagram

The following diagram outlines the key decision points for selecting a synthetic path toward stereoselective this compound, based on the information found. You can use this as a basis for your technical documentation.

G Start Start: Goal for this compound Q1 Primary Stereochemical Goal? Start->Q1 A1 Employ Enantioselective Biocatalysis Q1->A1 Single Enantiomer A2 Employ Chemical Catalysis Q1->A2 Diastereomer Control M1 Method: Use BcBDH Enzyme Reduce 2,3-hexanedione with NADH and Mn²⁺ A1->M1 Outcome1 Outcome: (R,R)-3,4-Hexanediol M1->Outcome1 Q2 Available Starting Material? A2->Q2 B1 Method: syn-Dihydroxylation Use OsO₄ (catalytic) with co-oxidant (e.g., H₂O₂) Q2->B1 Alkene B2 Method: Ni-Catalyzed Double Alkylation Q2->B2 Ketone & 1,5-Diol Q3 Alkene Stereochemistry? B1->Q3 C1 Outcome: meso-Diol Q3->C1 cis-Alkene C2 Outcome: Racemic Diol Q3->C2 trans-Alkene Note1 Critical: Use sterically hindered ketone substrate B2->Note1 Outcome2 Outcome: High Diastereoselectivity Note1->Outcome2

References

optimize reaction conditions 3,4-Hexanediol esterification

Author: Smolecule Technical Support Team. Date: February 2026

Core Challenge & Optimization Strategy

The primary challenge in esterifying 3,4-Hexanediol is the steric hindrance and lower nucleophilicity of its secondary hydroxyl groups compared to primary alcohols [1]. Standard Fischer esterification conditions often result in low conversion and unsatisfactory yields.

A highly effective strategy to overcome this is the in-situ formation of reactive aryl esters, as demonstrated in polyester synthesis with the similarly challenging secondary diol, isosorbide [1]. This method uses an aryl alcohol (e.g., p-cresol) as an additive, which reacts with diacid monomers to form more reactive aryl ester intermediates during the esterification step. These aryl esters facilitate the subsequent reaction with the less reactive secondary diol during polycondensation.

The workflow below illustrates this two-stage process for synthesizing diesters or polyesters.

G cluster_stage1 Stage 1: Esterification & Intermediate Formation cluster_stage2 Stage 2: Polycondensation / Final Ester Formation Start Reaction Mixture: This compound (Diol) Diacid / Monocarboxylic Acid Aryl Alcohol (e.g., p-Cresol) Acid Catalyst A Formation of Aryl Acid Ester (Reactive Intermediate) Start->A B Formation of Oligomers with Aryl Ester End Groups A->B C Apply High Vacuum (< 1 mbar) & Heat B->C D Aryl Alcohol Removed & Recycled C->D Drives equilibrium E Final Diester or High-MW Polyester C->E

Detailed Experimental Protocol: Aryl Ester Method

This protocol is adapted from successful synthesis of high molecular weight polyesters from secondary diols [1].

Objective: To synthesize a diester or polyester from this compound with high conversion. Materials:

  • Diol: this compound
  • Acid: Diacid (e.g., Succinic acid) or Monocarboxylic Acid
  • Additive: p-Cresol (or other aryl alcohols like phenol)
  • Catalyst: Conventional acid catalyst (e.g., p-Toluenesulfonic acid)
  • Equipment: Round-bottom flask, condenser, temperature controller, vacuum source.

Procedure:

  • Charge Reactants: In a reactor, combine this compound and the acid in a precise 1:1 molar ratio. An excess of either monomer will limit the final molecular weight or conversion [1]. Add p-cresol (typical molar ratio of Acid:Aryl Alcohol is 1:1.5). Add catalyst (0.5-1 mol%).
  • Esterification Stage: Heat the mixture to a target temperature (e.g., 240°C for succinic acid) for several hours (e.g., 5 hours) under an inert atmosphere. Water will be formed as a byproduct and should be removed continuously (e.g., via distillation).
  • Polycondensation Stage: After water evolution slows, gradually apply vacuum (e.g., down to <1 mbar) while maintaining temperature. This stage removes the excess aryl alcohol, driving the equilibrium toward diester/polyester formation. The reaction is complete when a highly viscous melt is obtained.
  • Aryl Alcohol Recycling: The removed p-cresol can be separated from the co-distilled water and reused without further purification [1].

Key Variable Optimization & Catalysts

Beyond the core strategy, fine-tuning standard reaction parameters is crucial.

Table 1: Key Reaction Variables for Optimization [2] [3]

Variable Optimization Goal Method & Rationale
Temperature Maximize reaction rate & conversion. Increase temperature to enhance kinetics. Balance with substrate and product stability. Factorial design studies confirm temperature has a major influence on conversion [3].
Catalyst Selection Employ highly active and selective catalysts. Homogeneous acids (H₂SO₄): High activity but corrosive, difficult separation [2]. Heterogeneous catalysts (zeolites, sulfonated carbons): Easier separation, reusable [2]. Enzymatic catalysts (lipases): High selectivity, mild conditions, "green" profile [2].
Water Removal Shift equilibrium towards product formation. Use a Dean-Stark trap with azeotropic solvents (e.g., toluene) to remove water continuously [4].
Reactant Ratio Drive reaction forward. Use an excess of one reactant (typically the alcohol or acid) to favor product formation according to Le Chatelier's principle [4] [5].
Process Intensification Enhance efficiency and integration. Reactive distillation combines reaction and separation in one unit, improving energy efficiency and raw material use [2].

Table 2: Comparison of Catalyst Types [2]

Catalyst Type Examples Advantages Disadvantages
Homogeneous H₂SO₄, p-TsOH High activity, low cost Corrosive, difficult separation and reuse, generates waste
Heterogeneous Zeolites, Amberlyst resins, sulfonated carbons Easier product separation, reusable, less corrosive Can be susceptible to deactivation, potentially higher cost
Enzymatic Lipases (e.g., from Candida antarctica) High selectivity, mild reaction conditions, "green" Slower reaction rates, sensitivity to temperature, cost

Troubleshooting & Frequently Asked Questions

FAQ 1: Why is my conversion of this compound low even with long reaction times?

  • Primary Cause: The low reactivity of the secondary alcohols.
  • Solutions:
    • Implement the Aryl Ester Strategy: This is the most direct solution to enhance reactivity [1].
    • Verify Catalyst Activity: Ensure your acid catalyst is fresh. Consider switching to a stronger acid or a more active heterogeneous catalyst [2].
    • Increase Temperature: If product stability allows, safely increase the reaction temperature to improve kinetics [3].
    • Remove Water Efficiently: Ensure your water-removal system (e.g., Dean-Stark trap) is working effectively to shift the equilibrium [4].

FAQ 2: How can I prevent side reactions?

  • Control Temperature: Excessively high temperatures can lead to dehydration of the diol or decomposition of the product. Optimize the temperature to balance reaction rate and selectivity [2].
  • Use Milder Conditions: If possible, employ enzymatic catalysis, which operates under milder conditions and offers high selectivity, minimizing side products [2].
  • Avoid Impurities: Use high-purity starting materials and ensure the reaction vessel is clean and dry to prevent unintended catalysis or decomposition.

FAQ 3: My product is colored. How can I avoid this?

  • Cause: Often due to over-heating or catalyst decomposition.
  • Solutions:
    • Lower Reaction Temperature: Reduce the temperature if possible.
    • Switch Catalysts: Replace a homogeneous acid like H₂SO₄ with a cleaner heterogeneous alternative (e.g., an ion-exchange resin) to minimize side reactions that cause coloring [2].
    • Use a Slight Excess of Diol: A small excess of the this compound might help protect against side reactions at the acid moiety.

FAQ 4: Are there any novel or alternative techniques I can explore?

  • Electrified Heating: A recent study used a Joule heating interface catalytic (JIC) system with a specialized catalyst to achieve high conversion (80.5%) in esterification with a 1:1 reactant ratio, far exceeding the theoretical equilibrium limit by efficiently separating products [6].
  • Advanced Coupling Reagents: For high-value chemicals, Steglich-type conditions using coupling reagents like Mukaiyama's reagent in greener solvents like dimethyl carbonate (DMC) can be very effective under mild conditions, especially for acid-sensitive compounds [7].

Key Takeaways for Researchers

  • Primary Hurdle: The sterically hindered secondary alcohols in this compound are the main obstacle to efficient esterification.
  • Leading Solution: The in-situ aryl ester method is a highly promising approach to overcome low reactivity and achieve high molecular weights or conversions [1].
  • Fundamentals are Key: Regardless of the method, rigorous attention to water removal, precise 1:1 stoichiometry, and effective catalysis remains essential [4] [1].
  • Emerging Methods: Techniques like Joule heating (JIC) and optimized Steglich conditions represent the cutting edge for pushing beyond traditional equilibrium and selectivity limits [6] [7].

References

scale-up 3,4-Hexanediol biocatalytic production

Author: Smolecule Technical Support Team. Date: February 2026

Key Methods for 3,4-Hexanediol Production

The primary method for producing this compound is a chemoenzymatic cascade that starts from aliphatic aldehydes like propanal. The process can be run in different solvent systems, which is a critical choice for scaling up [1].

The table below summarizes the two main operational modes based on the chosen solvent system:

Parameter Aqueous Buffer System (Classical Mode) Micro-Aqueous Organic Solvent System (MARS)
Reaction Environment Aqueous buffer Single organic phase (e.g., Cyclopentyl Methyl Ether - CPME) with minimal buffer absorbed by cells [1]
Biocatalyst Formulation Can use purified enzymes or whole cells Lyophilized Whole Cells (LWC) are typically used [1]
Downstream Processing Requires complex intermediate processing and solvent change for chemocatalyst step [1] Eliminates need for solvent change; enables direct integration with chemocatalysis [1]
Compatibility with Chemocatalyst Poor; water can deactivate molecular chemocatalysts [1] High; allows a purely organic environment for the entire synthesis cascade [1]
Catalyst Cost Higher (if using purified enzymes) ~90% cheaper (using Lyophilized Whole Cells) [1]

Troubleshooting & Frequently Asked Questions (FAQs)

Here are solutions to common challenges encountered during scale-up.

FAQ 1: My overall process yield is low due to incompatible reaction steps. How can I improve integration?

  • Challenge: The water-based optimal environment for enzymes is incompatible with water-sensitive chemical catalysts, requiring complex and yield-reducing solvent switching [1].
  • Solution: Implement a Micro-Aqueous Reaction System (MARS).
    • Methodology: Use the organic solvent Cyclopentyl Methyl Ether (CPME) and Lyophilized Whole Cells (LWC) as the biocatalyst [1].
    • Protocol: For the enzymatic cascade, suspend the lyophilized cells in CPME. Add a small amount of concentrated aqueous buffer (typically 1 μL per mg of dry cells) to provide the necessary hydration shell for enzyme activity. This creates a monophasic organic system compatible with subsequent chemical catalysis [1].
    • Rationale: This approach eliminates solvent switching, simplifies downstream processing, and protects the water-sensitive chemocatalyst [1].

FAQ 2: The reaction conversion is incomplete or stalls. What are the potential bottlenecks? This is a complex issue, often rooted in thermodynamic or kinetic constraints. The following workflow can help you systematically diagnose and address the problem [2].

Start Incomplete Conversion T1 Thermodynamic Constraint? Start->T1 T2 Kinetic Constraint? Start->T2 T3 Biocatalyst Stability? Start->T3 T4 Substrate/Product Instability? Start->T4 A1 Increase reactant concentration Remove product (e.g., in-situ extraction) Shift to irreversible reaction T1->A1 Yes A2 Increase enzyme loading Optimize conditions (pH, T) Use engineered/immobilized enzyme T2->A2 Yes A3 Use immobilized enzyme Improve cofactor regeneration Employ whole-cell biocatalyst T3->A3 Yes A4 Shorten reaction time Adjust pH/temperature Use protective additives T4->A4 Yes

FAQ 3: Scaling up a biocatalytic process is time and resource-intensive. Are there more efficient optimization methods?

  • Challenge: Traditional one-factor-at-a-time or statistical Design of Experiments (DoE) approaches require a very large number of experiments, making bioprocess development slow and costly [3].
  • Solution: Adopt a Model-assisted Design of Experiments (mDoE) approach [3].
    • Methodology: This strategy uses a mathematical model of your bioprocess to simulate thousands of experimental conditions in silico. The software then recommends only the 2-4 most promising experiments to be run in the lab [3].
    • Benefit: This can drastically reduce the number of physical experiments needed. For example, this method has been used to achieve an 80% increase in product concentration for a yeast biocatalysis process [3].

FAQ 4: My biocatalyst loses activity too quickly during the process. How can I improve its stability?

  • Challenge: Enzymes, especially in organic solvents or at scale, can denature or leach, leading to short operational lifespans [1] [4] [2].
  • Solution: Use immobilized biocatalysts [4].
    • Methodology: Physically adsorb or covalently attach enzymes onto a solid, porous support. For the enzymatic cascade producing chiral diols (a precursor to this compound), lyophilized whole cells (LWC) are a form of immobilized system that is both stable and cost-effective [1].
    • Benefits: Immobilization allows for easy recovery and reuse of the biocatalyst over multiple batches, significantly improving process economics and stability [4].

References

troubleshoot 3,4-Hexanediol oxidative cleavage reactions

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Overview & Expected Outcomes

For a vicinal diol like 3,4-hexanediol, oxidative cleavage breaks the C1-C2 bond, turning each carbon into a carbonyl. The table below summarizes the reagents and their specific outcomes [1].

Reagent Mechanism Products from this compound
Sodium Periodate (NaIO₄) [1] Cleaves C-C bond of 1,2-diols; forms new C=O bonds [1]. Propanal (from a 1,2-diol subunit with a hydrogen) and Butanone (from a 1,2-diol subunit with an alkyl group) [1].
Ozone (O₃) followed by work-up (e.g., Zn) [1] Cleaves alkene C=C; forms carbonyls; requires prior dehydration of diol to alkene [2] [3]. Application requires diol first be dehydrated to 3-hexene. Products depend on stereochemistry: (Z)-3-hexene yields a meso diol upon hydroxylation, while (E)-3-hexene yields a racemic mixture [2] [3] [4].
Potassium Permanganate (KMnO₄) [1] Powerful oxidant; cleaves alkenes; can oxidize aldehydes further to carboxylic acids [1]. Can lead to over-oxidation of initial carbonyl products to carboxylic acids [1].

The following diagram outlines the decision-making workflow for reagent selection and troubleshooting based on the desired products for this compound.

Start Start: this compound Oxidative Cleavage Q1 Desired Product? Start->Q1 Sub_A Aldehydes and/or Ketones Q1->Sub_A Target Carbonyls Sub_B Carboxylic Acids Q1->Sub_B Target Carboxylic Acids A1 Use Sodium Periodate (NaIO₄) Sub_A->A1 B1 Use Potassium Permanganate (KMnO₄) Sub_B->B1 Q2 Observed Issue? A1->Q2 B1->Q2 LowYield Low or No Yield Q2->LowYield WrongProduct Wrong Product Formed Q2->WrongProduct T1 Check diol structure: Is it vicinal (1,2-diol)? LowYield->T1 T2 Confirm reagent purity and reaction conditions. LowYield->T2 T3 KMnO₄ can over-oxidize aldehydes to acids. WrongProduct->T3 T4 Check starting material stereochemistry and purity. WrongProduct->T4

Frequently Asked Questions & Troubleshooting

Q: My reaction with NaIO₄ has a very low yield. What could be wrong?

  • Incorrect Diol Structure: Sodium periodate specifically cleaves 1,2-diols (vicinal diols). Confirm that your this compound is indeed a vicinal diol and has not undergone any unintended structural changes [1].
  • Reagent Quality and Conditions: Ensure your NaIO₄ is fresh and stored correctly. Confirm that the reaction is being run in a suitable solvent (often water or aqueous mixtures) and that the temperature is appropriate.

Q: I used KMnO₄ and obtained carboxylic acids instead of the expected aldehydes. Why did this happen?

  • Over-Oxidation: Potassium permanganate is a very strong oxidizing agent. It will oxidize the initial aldehyde products (like propanal) further to their corresponding carboxylic acids. This is an expected behavior of KMnO₄, not an error. If you want to stop at the aldehyde stage, NaIO₄ is the correct choice [1].

Q: Can I perform ozonolysis directly on this compound?

  • No. Ozonolysis requires an alkene double bond. To use this pathway, you must first dehydrate your this compound to the corresponding alkene (3-hexene). Be aware that the stereochemistry of the resulting alkene (Z or E) will determine the stereochemistry of any subsequent dihydroxylation products, which could be a source of product variability if not controlled [2] [3] [4].

Q: How does the stereochemistry of my starting material affect the products?

  • For direct diol cleavage with NaIO₄, stereochemistry generally does not impact the final cleavage products (carbonyls). However, if your reaction pathway involves an intermediate alkene (e.g., for ozonolysis), the stereochemistry is critical. For example, dihydroxylation of (Z)-3-hexene produces a meso diol, while (E)-3-hexene produces a racemic mixture [2] [3] [4]. Using a diol of unintended or mixed stereochemistry at this stage will lead to a mixture of products.

References

overcoming enzyme inactivation 3,4-Hexanediol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Overcoming Enzyme Inactivation

Q1: Why do my enzymes keep inactivating during 3,4-hexanediol synthesis? Enzyme inactivation in organic synthesis is often due to solvent incompatibility. Most enzymes operate best in aqueous buffers, while many chemical catalysts require organic solvents. Shifting between these environments can denature enzymes [1].

Q2: What are the most effective strategies to stabilize enzymes in these reactions? Two highly effective strategies are:

  • Using Lyophilized Whole Cells (LWC): This formulation protects the enzymes within the cell structure and is significantly more stable in organic solvents than purified enzymes [1].
  • Adopting a Micro-Aqueous Reaction System (MARS): This approach uses a single organic solvent with minimal essential buffer, providing the necessary hydration for the enzyme without a separate aqueous phase [1].

Troubleshooting Guide & Protocols

The following table summarizes the root causes and solution protocols for common enzyme inactivation problems.

Problem Root Cause Recommended Solution Experimental Protocol Summary

| Solvent Incompatibility: Exposure to organic solvents denatures purified enzymes [1]. | Enzyme Formulation: Use Lyophilized Whole Cells (LWC) instead of purified enzymes. Reaction System: Employ a Micro-Aqueous Reaction System (MARS) [1]. | 1. Formulate as LWC: Use lyophilized whole cells containing the target enzymes. This is also more cost-effective [1]. 2. Select Solvent: Use a "greener" organic solvent like Cyclopentyl Methyl Ether (CPME), which is less toxic and shows good compatibility [1]. 3. Add Buffer: Hydrate the system with a small amount of concentrated aqueous buffer (e.g., 1 µL per mg of LWC). The buffer is absorbed by the cells, maintaining a monophasic organic system [1]. | | Cofactor Depletion & Low Activity: Cofactors like NADH are consumed and not regenerated, halting the reaction. | Use Whole Cells: Employ lyophilized whole cells, which contain native cofactors and regeneration systems [1]. | The protocol for using LWC in MARS inherently addresses this, as the cells manage cofactor regeneration internally [1]. | | Sub-Optimal Cation Conditions: Activity of certain dehydrogenases can be lower than potential. | Supplement with Cations: Add metal ions such as Mn2+ to the reaction mixture to boost enzyme activity [2]. | Add Mn2+ at a concentration of 1 mM to the biotransformation mixture. This has been shown to increase the activity of dehydrogenases like the one from Bacillus clausii [2]. |

Key Workflows for Stable Biocatalysis

The core solution involves integrating the above strategies into a unified workflow. The following diagram contrasts the problematic traditional method with the more robust integrated approach.

G cluster_0 Traditional Method (Prone to Failure) cluster_1 Integrated Method (Recommended) A1 Aqueous Phase: Enzymatic Cascade A2 Complex Work-up & Solvent Removal A1->A2 A3 Organic Phase: Ru-Catalyzed Step A2->A3 A4 Enzyme Inactivation A2->A4 B2 Add Lyophilized Whole Cells (LWC) B1 Single Organic Solvent (e.g., CPME) B1->B2 B3 Add Minimal Concentrated Buffer B2->B3 B4 Micro-Aqueous Reaction System (MARS) B3->B4 B5 Run Sequential Bio-/ Chemo-catalytic Cascade B4->B5 B6 Stable Product Formation B5->B6

The key advantage of this integrated method is that it eliminates the need for solvent switching, allowing both bio- and chemocatalysts to work efficiently in the same pot [1].

References

compare 3,4-Hexanediol 1,6-Hexanediol phase separation

Author: Smolecule Technical Support Team. Date: February 2026

Objective Comparison of Alkanediols

The table below summarizes the available information on 1,6-Hexanediol and the inferred properties of 3,4-Hexanediol.

Feature 1,6-Hexanediol (1,6-HD) This compound (3,4-HD)
Molecular Structure Linear, terminal hydroxyl groups (-OH) Internal hydroxyl groups, chiral center
Primary Mechanism Acts as a "mini-detergent"; disrupts weak hydrophobic interactions [1] [2]. Inferred: Less effective hydrophobic disruptor due to shorter effective aliphatic chain.
Effectiveness Well-documented to dissolve various condensates (e.g., FUS, MED1, HP1) [3] [4]. No direct experimental data. Effectiveness is theoretically lower.
Specificity Non-specific; can disrupt hydrophobicity-driven condensates and inhibit kinase/phosphatase activity [2]. Inferred: Unknown, but molecular geometry may lead to different interaction profiles.

| Key Considerations | - Has significant off-target effects on enzyme activity [2].

  • Effects are highly concentration- and time-dependent [4]. | Inferred: A promising, less-studied alternative that may offer greater specificity. |

Experimental Insights for 1,6-Hexanediol

Researchers have developed detailed protocols to quantify the effects of 1,6-HD, which can serve as a reference for testing other alkanediols.

Quantitative Proteomic Methods

Advanced mass spectrometry methods are used to measure how sensitively chromatin-associated proteins respond to 1,6-HD, providing a quantitative score of their phase separation potential [3] [5].

  • Hi-MS (Chromatin-Associated Protein Pull-down with MS): This method uses 1% formaldehyde cross-linking and digestion with the HaeIII restriction enzyme to capture protein-DNA complexes. After biotin-based pulldown, proteins are identified and quantified using mass spectrometry. Sensitivity to 1,6-HD is calculated as an "anti-1,6-HD index" (AICAP) [3].
  • CHS-MS (Chromatin Enriching Hexanediol Separation with MS): This simpler protocol uses gradient elution (e.g., 2%, 5%, 10% 1,6-HD) on isolated nuclei to release chromatin-associated proteins. Proteins eluting at lower concentrations are enriched in those with phase separation propensity [5].

The following diagram illustrates the workflow for the CHS-MS protocol:

CHS_MS_Workflow start K562 Cells isolate Isolate Nuclei start->isolate treat Gradient 1,6-HD Elution (2%, 5%, 10%) isolate->treat collect Collect Eluted Proteins treat->collect ms Liquid Chromatography- Mass Spectrometry (MS) collect->ms analyze Quantitative Proteomics & LLPS Propensity Analysis ms->analyze

Critical Experimental Parameters

Research highlights that the effects of 1,6-HD are not binary but depend heavily on precise conditions [4].

  • Concentration & Time: A short-term treatment (e.g., 1.5% for 2 minutes) can dissolve specific condensates like those containing MED1 or BRD4. In contrast, longer exposure (e.g., 30 minutes) can cause aberrant protein aggregation without recovery, and higher concentrations (5-10%) can trigger apoptosis [4].
  • Cell Viability: Always include viability assays when using 1,6-HD in cell-based experiments, as its toxicity is a major confounding factor [4].

Interpretation and Research Implications

The mechanism of 1,6-HD involves its amphiphilic nature: the hydroxyl groups interact with the protein backbone and polar side chains, while the aliphatic chain interacts with hydrophobic and aromatic residues, thereby disrupting the network of weak interactions that stabilize condensates [1]. The linear, six-carbon structure of 1,6-HD is hypothesized to be optimal for this disruptive activity.

The This compound isomer, with its shorter effective hydrophobic span and different stereochemistry, is predicted to be less potent. However, this very difference could make it a more specific tool if it selectively targets only a subset of condensates. This remains an untested hypothesis.

Key Limitations and Best Practices

When using 1,6-HD, or when considering other alkanediols, keep these points in mind:

  • Not a Specific LLPS Probe: 1,6-HD sensitivity suggests but does not prove a condensate is formed via LLPS, as it also disrupts other hydrophobic interactions and can dissolve structures formed by clustered binding sites without full phase separation [6].
  • Significant Off-Target Effects: 1,6-HD directly inhibits kinase and phosphatase activity at common working concentrations (as low as 1%), independent of its effect on condensates [2].
  • Validate with Multiple Assays: Do not rely on 1,6-HD sensitivity alone. Always corroborate findings with other techniques, such as half-FRAP assays, which can more reliably distinguish liquid-like condensates [6].

How to Proceed

Given the lack of direct data on this compound, your research could proceed in two ways:

  • Validate with 1,6-HD Cautiously: Use the protocols and conditions outlined above, while strictly controlling for concentration, time, and off-target effects.
  • Pioneer Research on 3,4-HD: You could design experiments to test this compound directly. The CHS-MS [5] or in vitro droplet assays [1] would be excellent starting points for a systematic comparison against 1,6-HD.

References

3,4-Hexanediol comparison other vicinal diols properties

Author: Smolecule Technical Support Team. Date: February 2026

Biocatalytic Synthesis of Vicinal Diols

Vicinal diols are valuable as flavoring compounds, pheromones, and especially as precursors for fine chemicals and pharmaceuticals, including antidepressants, fungicides, and antitumor-antibiotics [1]. Biocatalytic synthesis using enzymes like butanediol dehydrogenase (Bdh) is a key green chemistry approach to produce enantiomerically pure diols [2].

The following diagram illustrates the general experimental workflow for the enzymatic synthesis of vicinal diols, as described in the research:

Start Start: Prochiral Diketone Step1 Enzyme & Cofactor Incubation Start->Step1 Step2 Asymmetric Reduction (Step 1) Step1->Step2 Intermediate α-Hydroxy Ketone Intermediate Step2->Intermediate Step3 Asymmetric Reduction (Step 2) Intermediate->Step3 End End: Enantiopure Vicinal Diol Step3->End CofactorRegen Cofactor Regeneration (e.g., Formate/FDH) CofactorRegen->Step1 CofactorRegen->Step3

Diagram Title: Workflow for Enzymatic Diol Synthesis

Key Experimental Protocol Details:

  • Enzyme Source: The butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) or Saccharomyces cerevisiae (Bdh1p) can be used [1] [2].
  • Reaction Conditions:
    • Buffer: 50 mM MES-NaOH buffer, pH 6.8 [1].
    • Cofactor: 0.3 mM NADH [1].
    • Substrate Concentration: 10 mM of the diketone [1].
    • Temperature: 30°C [1].
  • Cofactor Regeneration: A regeneration system is crucial. This can be achieved by:
    • Adding a second enzyme like formate dehydrogenase (FDH) and sodium formate, which regenerates NADH from NAD+ [2].
    • Using a engineered whole-cell system that overproduces the necessary enzymes [2].
    • Using a fusion protein of Bdh and Fdh to improve efficiency [2].

Comparative Properties of Vicinal Diols

The table below summarizes information on 3,4-hexanediol and other vicinal diols based on the search results. Please note that data on physical properties like melting/boiling point and solubility is not available in the searched literature.

Diol Name Key Feature / Application Synthesis Method & Substrate Stereochemistry Experimental Data & Notes
(3R,4R)-3,4-hexanediol Chiral building block for fine chemical synthesis [1]. Biocatalytic: BcBDH or Bdh1p enzyme reduction of 3,4-hexanedione [1] [2]. Can be synthesized as the enantiopure (3R,4R) isomer using purified enzymes [2]. Produced enantiopure using purified Bdh1p with a cofactor regeneration system [2].
2,3-butanediol Platform chemical; precursor to polymers, plasticizers, and fuel additives; antifreeze agent [2]. Biocatalytic: BDH reduction of diacetyl or acetoin [2]. Exists as (2R,3R), (2S,3S), or meso-isomer. (2R,3R) has a freezing point of -60°C [2]. The (2R,3R) stereoisomer can be obtained in high purity from engineered E. coli and S. cerevisiae [2].

| 2,3-pentanediol | Chiral building block [2]. | Biocatalytic: Bdh1p reduction of 2,3-pentanedione [2]. Chemical: Reduction with sodium borohydride (NaBH₄) [2]. | Can be synthesized as the enantiopure (2R,3R) isomer [2]. | Chemical reduction with NaBH₄ yields a ~90% mixture of stereoisomers, while enzymatic synthesis with Bdh1p yields the pure (2R,3R) form [2]. | | 2,3-hexanediol | Chiral building block [1] [2]. | Biocatalytic: BcBDH or Bdh1p reduction of 2,3-hexanedione [1] [2]. | Can be synthesized as the enantiopure (2R,3R) isomer [2]. | Aliphatic diketones like 2,3-hexanedione are well-transformed by BcBDH [1]. |

Key Insights for Research and Development

  • Advantage of Enantiopurity: A significant advantage of the enzymatic synthesis described is the ability to produce single stereoisomers, such as (3R,4R)-3,4-hexanediol. This is critical in drug development, as different stereoisomers can have vastly different biological activities [2].
  • Comparison of Methods: While chemical synthesis (e.g., with NaBH₄) is possible, it typically results in a mixture of stereoisomers that requires further separation. Biocatalysis offers a more direct route to enantiopure products under milder conditions [2].
  • Pathway Logic: The synthesis proceeds via a two-step reduction through an α-hydroxy ketone intermediate. The high selectivity of the Bdh enzyme determines the final configuration of the diol [1] [2].

References

effectiveness 3,4-Hexanediol other aliphatic alcohols LLPS disruption

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Effectiveness of Aliphatic Alcohols

The following table summarizes the key experimental findings for the well-characterized aliphatic alcohols. The effectiveness largely depends on the carbon chain length and the position of the alcohol groups [1].

Compound Commonly Used Concentration Relative Effectiveness / Notes Key Experimental Observations
1,6-Hexanediol (1,6-HD) 3-10% (v/v) Most effective [1] Rapidly dissolves nuclear speckles [1]; disrupts chromatin compartmentalization [2]; abolishes evoked neurotransmission [1]; dissipates PR peptide droplets at 5% [3].
1,5-Pentanediol (1,5-PD) 3% (v/v) Intermediate [1] Disrupts evoked neurotransmission, but over a longer time course than 1,6-HD [1].
1,7-Heptanediol (1,7-HD) 3% (v/v) Effective, similar to 1,6-HD [1] Mimics the effect of 1,6-HD in dysregulating evoked neurotransmission [1].
2,5-Hexanediol (2,5-HD) 3% (v/v) Least effective / Inactive [1] [4] Does not disrupt evoked neurotransmission [1]; fails to dissolve PLL-HA coacervates (LLPS model) or disrupt PLL binding to clusters (ICBS model) [4].
1,6-Hexanedithiol (1,6-HDT) 3% (v/v) Effective [1] Chemically distinct modulator that also disrupts evoked neurotransmission, similar to 1,6-HD [1].

Experimental Context and Protocols

The effectiveness of these alcohols is determined by their ability to interfere with the weak, multivalent interactions—particularly hydrophobic interactions—that are crucial for forming and maintaining liquid-phase condensates [3] [5].

  • Typical In-Cell Treatment Protocol: Cells are treated with a 3-10% solution of the aliphatic alcohol in culture medium for a short duration (e.g., 5-30 minutes) at room temperature or 37°C. The effect is then assessed via immunofluorescence, live-cell imaging, or biochemical fractionation [2] [1] [6].
  • Key Consideration - Mechanism: Treatment with 1,6-HD provides evidence about the nature of the interactions (i.e., hydrophobicity) within a condensate. However, it does not definitively distinguish between true LLPS and other mechanisms like interactions with clustered binding sites (ICBS) [4].
  • Key Consideration - Specificity: 1,6-HD is not entirely specific. At higher concentrations or prolonged exposure, it can affect other cellular structures, such as the nuclear pore complex, potentially leading to the leakage of nuclear proteins into the cytoplasm [6] [4].

Alternative and Complementary Methods

Given the limitations of aliphatic alcohols, researchers often use more robust techniques to confirm LLPS. The diagram below illustrates a workflow that uses half-bleach experiments to provide more mechanistic insight.

LLPS_Workflow Start Start: Suspected Biomolecular Condensate Step1 1,6-HD Treatment Start->Step1 Step2 Observe Dissolution? Step1->Step2 Step3 Suggests hydrophobic interactions are present Step2->Step3 Yes Step4 Half-FRAP Experiment (MOCHA-FRAP) Step2->Step4 No Step3->Step4 Step5 Preferential Internal Mixing Observed? Step4->Step5 Step6 Supports LLPS Mechanism Step5->Step6 Yes Step7 Suggests Alternative Mechanism (e.g., ICBS) Step5->Step7 No

How to Proceed with 3,4-Hexanediol

The lack of data on This compound in the context of LLPS is likely because its molecular structure is not optimal for disrupting the weak hydrophobic interactions that drive phase separation. The effectiveness of aliphatic alcohols like 1,6-HD is attributed to their linear chain with terminal hydroxyl groups [3]. The 3,4 isomer, with its internal alcohol groups, would have different physicochemical properties and is therefore not commonly used or reported on in this field.

To find information on this compound, you may need to consult specialized chemical databases or search for its specific physicochemical properties to theorize about its potential efficacy.

References

3,4-Hexanediol vs 1,4-butanediol polymer applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Thermal Properties

The core difference lies in their chemical structures: 1,4-Butanediol (BDO) is a linear molecule, while 3,4-Hexanediol is a methyl-substituted analogue of BDO, introducing chiral centers and steric effects that significantly influence polymer properties [1].

The table below summarizes experimental data on thermal properties of polyesters derived from these diols with various diacids.

Diol Diacid Tg (°C) Tm (°C) Appearance of Polymer Key Structural Influence
1,4-Butanediol (BDO) Adipic Acid -68 to -60 [1] 54–60 [1] Crystalline Solid [1] Linear chain promotes crystallization.
1,4-Butanediol (BDO) 2,5-FDCA 36–38 [1] 170–177 [1] - Rigid aromatic diacid increases Tg and Tm.
This compound (Racemic) Adipic Acid -52 [1] None detected [1] Transparent yellow sticky oil [1] Methyl groups disrupt chain packing, suppressing crystallization.
This compound (Racemic) Succinic Acid -14 [1] None detected [1] Transparent colorless sticky material [1] Shorter diacid chain leads to higher Tg than adipate.
This compound (Racemic) 2,5-FDCA 51 [1] None detected [1] Transparent yellow, hard material [1] Rigid diacid yields a high Tg amorphous material.

Experimental Insights and Protocols

The experimental data primarily comes from polycondensation reactions. Here are the methodologies behind the key data.

Polyester Synthesis via Transesterification (for Aliphatic Diacids)

This is a common method to produce polyesters from diols and dicarboxylic esters [1].

  • Typical Protocol: A small-scale polymerization is performed using a 30 mol% excess of diol relative to a dimethyl ester (e.g., dimethyl adipate). The reaction is carried out without additional solvent, and the methanol byproduct is removed to drive the reaction forward. The resulting materials are characterized by Gel Permeation Chromatography (GPC) for molecular weight and Differential Scanning Calorimetry (DSC) for thermal properties [1].
Direct Copolymerization with CO₂

This innovative method allows for the synthesis of polycarbonates directly from diols and carbon dioxide [2].

  • Typical Protocol: The reaction is conducted in an autoclave. CeO₂ serves as the catalyst and 2-cyanopyridine as a dehydrating agent to shift the reaction equilibrium. Conditions involve high CO₂ pressure (5.0 MPa) and a temperature of 130 °C (403 K). This method has been successfully applied to 1,4-Butanediol and other linear α,ω-diols, producing alternating cooligomers with molecular weights (Mn) around 1070 g/mol [2].

Application Potential and Strategic Selection

Based on their properties, the two diols guide you toward different application domains.

  • 1,4-Butanediol (BDO): The Crystalline Workhorse BDO is ideal for producing semi-crystalline polymers with good mechanical strength and thermal resistance.

    • Polybutylene Terephthalate (PBT): A high-performance engineering plastic for automotive parts and electrical components [3] [4].
    • Polyurethane Elastomers: As a chain extender with MDI and PTMEG, it creates materials with excellent abrasion resistance and low hysteresis, used in wheels, belts, and seals [5].
    • Biodegradable Polyesters: Used in synthesizing poly(butylene succinate) (PBS) and PBAT [6].
  • This compound: The Amorphous Tuner The primary application of this compound is as a property-modifying diol. Its methyl groups are highly effective at inhibiting crystallization and adjusting the glass transition temperature (Tg).

    • Tuning Thermal Properties: It can be used in copolymers to precisely adjust Tg and prevent crystallization where flexibility and clarity are needed [1].
    • Introducing Chirality: The use of optically pure (R,R) or (S,S) enantiomers of this compound can lead to the formation of stereocomplexes, which may create materials with higher melting points and superior properties [1].

To visualize the different characteristics and selection logic, the following diagram summarizes the key distinctions.

G Start Diol Selection for Polymer Applications BDO 1,4-Butanediol (BDO) Linear Chain Start->BDO HDO This compound Methyl-Substituted Start->HDO PropBDO High Crystallinity Good Mechanical Strength BDO->PropBDO PropHDO Suppresses Crystallization Elevates Glass Transition (Tg) HDO->PropHDO AppBDO Applications: Engineering Plastics (PBT) High-Performance Elastomers PropBDO->AppBDO AppHDO Applications: Tuning Thermal Properties Amorphous Materials PropHDO->AppHDO

Recommendations for Further Research

The available data strongly defines the thermal behavior of these diols. To deepen your comparison, you could focus on:

  • Synthesis of Copolymers: Experiment by incorporating this compound as a co-monomer in BDO-based polyesters (like PBT) to quantitatively study its effect on crystallization rate, clarity, and impact strength.
  • Mechanical Testing: Generate missing mechanical data by preparing and testing homopolymers or defined copolymers of this compound for tensile strength, elongation, and modulus.
  • Explore Enantiopure Forms: Source or synthesize the pure (R,R) and (S,S) enantiomers of this compound to investigate the formation and properties of stereocomplexes [1].

References

validating 3,4-Hexanediol hydrogel properties cell growth

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of a Related Diol Crosslinker

The search results do not contain specific data on 3,4-Hexanediol. However, one study provides quantitative data on hydrogels cross-linked with 1,6-Hexanediol diacrylate (HDODA), which shares a similar 6-carbon diol chain [1]. The table below summarizes the properties of a 2-hydroxyethyl methacrylate (HEMA)-based hydrogel cross-linked with HDODA compared to other agents.

Table 1: Properties of HEMA-based Hydrogels with Different Cross-linkers

Cross-linking Agent Equilibrium Water Content (EWC%) Young's Modulus (at low water content) Stress & Strain Performance Thermal Stability (Onset Temp.)
HDODA 37% (Highest) Not the best Inferior to TEGDA 275 °C
TEGDA 31% (Lowest) Best Superior stress and strain 280 °C
EGDMA Not specified Inferior to TEGDA Inferior to TEGDA ~190 °C

Source: Adapted from [1].

This data illustrates how small changes in cross-linker chemistry (e.g., chain length, functional groups) can significantly impact the final hydrogel's properties.

Core Experimental Protocols for Hydrogel Validation

To objectively compare any hydrogel's performance for cell growth, a standard set of experiments is required. The following protocols, synthesized from the search results, provide a robust framework for validation.

Hydrogel Synthesis and Swelling Characterization

This protocol is fundamental for establishing baseline material properties.

  • Objective: To create the hydrogel network and measure its fluid absorption capacity, which influences nutrient diffusion.
  • Materials: Hydrogel precursors (e.g., HEMA, GelMA), cross-linking agent (e.g., this compound derivative), photo-initiator (e.g., LAP), phosphate-buffered saline (PBS).
  • Method:
    • Fabrication: Dissolve polymer precursors and cross-linker in PBS. For photopolymerizable systems, add a photo-initiator and expose to UV light (e.g., 405 nm) to cure [2].
    • Equilibrium Swelling:
      • Incubate the synthesized hydrogel in PBS or deionized water at 37°C for at least 24 hours to reach equilibrium [3] [4].
      • Remove the hydrogel, blot off excess surface water, and immediately record the wet weight ((M_w)).
      • Lyophilize (freeze-dry) the hydrogel to remove all water and record the dry weight ((M_d)).
    • Calculation: Calculate the mass swelling ratio ((Q_m)) as (Q_m = M_w / M_d) [3] [4]. A higher ratio indicates a more porous, hydrated network.
Mechanical Property Testing

Hydrogel stiffness is a critical factor that regulates cell behavior, including differentiation and growth [3] [4].

  • Objective: To measure the elastic (Young's) modulus of the hydrogel.
  • Materials: Hydrated hydrogel samples, mechanical tester (e.g., rheometer, atomic force microscope).
  • Method:
    • For bulk 3D hydrogels, compressive testing or rheometry is typically used [3] [4].
    • The hydrogel is subjected to a controlled force, and the resulting deformation is measured.
    • The elastic modulus (E) is calculated from the stress-strain relationship within the material's linear elastic region. A higher modulus indicates a stiffer gel [3] [4].
3D Cell Culture and Functional Assays

This protocol directly tests the hydrogel's performance in supporting cell growth and function.

  • Objective: To evaluate cell viability, proliferation, and specific cellular functions within the 3D hydrogel matrix.
  • Materials: Cell type of interest (e.g., bone marrow mesenchymal stem cells - BMSCs, T cells), culture medium, viability stains (e.g., Calcein-AM/PI), equipment for gene expression analysis (qPCR).
  • Method:
    • Cell Encapsulation: Mix cells uniformly with the liquid hydrogel precursor solution before cross-linking (e.g., before UV exposure) to encapsulate them in 3D [3].
    • Viability and Proliferation:
      • Viability Staining: After several days in culture, use a live/dead stain (e.g., Calcein-AM for live cells, propidium iodide for dead cells) and image with a fluorescence microscope. Calculate the percentage of live cells [2].
      • Metabolic Activity: Use a Cell Counting Kit-8 (CCK-8) to assess metabolic activity as a proxy for cell proliferation over time [2].
    • Gene Expression Analysis (qPCR): To assess specific cell differentiation or function, extract RNA from cells grown in the hydrogel and perform qPCR to measure the expression of key markers. For example:
      • Osteogenic Markers: ALP, RUNX2, OPN for bone growth [2].
      • Immunomodulatory Markers: Foxp3 for regulatory T cells [5].

The workflow below summarizes the key experimental stages for validating hydrogel properties and cell growth.

cluster_synth Synthesis & Swelling cluster_phys Mechanical Testing cluster_bio Cell Culture & Analysis Synthesis Hydrogel Synthesis PhysChar Physical Characterization Synthesis->PhysChar S1 Prepare precursor solution BioChar Biological Characterization PhysChar->BioChar P1 Prepare hydrated samples B1 Encapsulate cells in hydrogel S2 Cross-link (e.g., UV light) S1->S2 S3 Hydrate to equilibrium S2->S3 S4 Measure wet/dry weight S3->S4 S5 Calculate swelling ratio S4->S5 P2 Perform compression test or rheometry P1->P2 P3 Calculate Elastic Modulus P2->P3 B2 Culture in 3D B1->B2 B3 Assay viability & proliferation (Live/Dead, CCK-8) B2->B3 B4 Analyze gene expression (qPCR for markers) B3->B4

A Path Forward for Your Research

Since specific data on this compound is limited, here are practical steps to build your comparison guide:

  • Consult Specialized Databases: Search platforms like SciFinder, Reaxys, or PubMed for "[this compound hydrogel]" to find primary literature that may not have been in my search set.
  • Empirical Testing is Key: The most reliable data will come from performing the experiments outlined above side-by-side with your this compound hydrogel and established alternatives (e.g., PEGDA, GelMA).
  • Explore Computational Design: Emerging in silico methods using molecular dynamics simulations can help predict hydrogel properties like cross-linking density and mechanical behavior before synthesis, accelerating the development process [6].

References

3,4-Hexanediol comparison commercial plasticizers performance

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Commercial Plasticizer Performance

The table below summarizes key performance characteristics of several commercial plasticizers as found in the literature. "General Purpose" plasticizers like DEHP are versatile, while "Performance" and "Specialty" plasticizers excel in specific areas [1].

Plasticizer Primary Substance Family Key Performance Characteristics Common Applications
DEHP (reference) Phthalate (Ortho-) General purpose; balanced performance [1]. Historically medical devices, toys, packaging [2].
DINCH Cyclohexanoate Low toxicity profile; good gas permeability; lower leaching vs. DEHP; slightly higher hemolysis in blood bags [2] [3]. Medical devices like blood bags, toys, food packaging [2] [4].
DBS (Di-n-butyl sebacate) Aliphatic Dibasic Ester (Sebacate) Superior low-temperature flexibility; high extension (350%); low migration; biodegradable [1] [5]. Frost-resistant cables, food packaging, medical devices, synthetic leather [5].
TOTM (Trioctyl trimellitate) Trimellitate Extremely low volatility; high-temperature resistance; excellent migration and chemical resistance [1] [3]. High-temperature wire/cable, medical devices for drug infusion [3].
ATBC (Acetyl tributyl citrate) Citrate Bio-based, biodegradable; good toxicological profile; lower efficiency requires higher loadings [1] [3]. Food packaging, cosmetics, gastrointestinal medical devices [3].
Succinate-based Esters (e.g., DHS) Aliphatic Dibasic Ester (Succinate) Effective plasticization comparable to DEHP; good migration resistance; tunable properties by alkyl chain length [6]. Green alternative for cables, flooring, films [6].

Experimental Protocols for Performance Evaluation

Researchers use standardized tests to evaluate plasticizer performance. The following methodologies are commonly cited for key performance metrics.

  • Plasticizer Efficiency & Mechanical Properties: This is typically measured by the tensile test according to standards like ASTM D638 or ISO 527. A universal testing machine stretches a plasticized polymer sample (e.g., a PVC dog-bone) at a constant speed until it breaks. Key data recorded includes:

    • Elongation at Break (%): The percent the material stretches before breaking. Higher values indicate greater flexibility [5] [6].
    • Tensile Strength (MPa): The maximum stress the material can withstand while being stretched [5] [6].
    • The efficiency of a plasticizer is often determined by how much is required to achieve a specific Shore A hardness (a measure of material softness) compared to a standard like DEHP [1] [3].
  • Migration Resistance: This assesses the tendency of the plasticizer to leach out. A common protocol per EN ISO 177:2017 involves placing a sample of the plasticized material in contact with a specified medium (e.g., another polymer like polycarbonate, or a simulant like hexane) under controlled temperature and pressure for a set duration (e.g., 28 days). The percentage weight loss of the sample is then measured [5] [3].

  • Hemolysis Test (for medical applications): This critical test for blood-contact devices involves incubating red blood cells (RBCs) with the plasticized material or its extract. After incubation and centrifugation, the amount of hemoglobin released into the plasma is measured spectrophotometrically. The percent hemolysis is calculated, with regulatory limits often set below 0.8% for blood bags [2].

  • Volatility/Long-term Aging: Assessed by thermogravimetric analysis (TGA). A sample is heated at a controlled rate, and its weight loss is monitored. The temperature at which 5% weight loss occurs indicates thermal stability. Lower weight loss after aging in an oven at elevated temperatures (e.g., 7 days at 70°C) also indicates low volatility and good long-term stability [1] [6] [3].

The diagram below illustrates the logical workflow for experimentally evaluating a new plasticizer.

G Start Start: Plasticizer Evaluation Compounding Compound with Polymer (e.g., PVC) Start->Compounding Test1 Mechanical Testing (Tensile Strength, Elongation) Compounding->Test1 Test2 Migration/Leaching Test (Weight Loss Measurement) Compounding->Test2 Test3 Thermal Analysis (TGA) (Volatility Assessment) Compounding->Test3 Test4 Application-Specific Tests (e.g., Hemolysis for Medical Use) Compounding->Test4 DataAnalysis Data Analysis & Comparison vs. Reference Plasticizer Test1->DataAnalysis Test2->DataAnalysis Test3->DataAnalysis Test4->DataAnalysis End Report Performance Profile DataAnalysis->End

References

×

XLogP3

0.8

Other CAS

922-17-8

Dates

Last modified: 04-14-2024

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